An In-depth Technical Guide to 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride (CAS Number: 51747-03-6)
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a heterocyclic compound featuring both a pyrazole and a piperidine ring system. These two scaf...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a heterocyclic compound featuring both a pyrazole and a piperidine ring system. These two scaffolds are highly prevalent in medicinal chemistry, appearing in a wide array of clinically approved drugs and bioactive molecules.[1] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common structural motif that can influence a molecule's physicochemical properties, such as lipophilicity and basicity, thereby affecting its pharmacokinetic profile.[2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known to participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the pharmacological activity of many drugs.[3]
This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, including its chemical and physical properties, a detailed plausible synthetic route, methods for its analytical characterization, and a discussion of its potential pharmacological relevance based on the activities of related structures.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is presented in the table below. This information is crucial for its handling, formulation, and for understanding its behavior in biological systems.
Property
Value
Source
CAS Number
51747-03-6
-
Molecular Formula
C₈H₁₅Cl₂N₃
-
Molecular Weight
224.13 g/mol
-
Appearance
Solid (predicted)
-
Storage
Inert atmosphere, room temperature
-
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of 3-(1H-Pyrazol-3-yl)piperidine would be the construction of the pyrazole ring onto a pre-existing piperidine scaffold. A common and effective method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4]
An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride
Foreword: Unveiling the Therapeutic Promise of a Hybrid Scaffold In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Therapeutic Promise of a Hybrid Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride represents a compelling fusion of two such pharmacophores: the versatile pyrazole ring and the ubiquitous piperidine moiety. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest a rich potential for biological activity.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the potential therapeutic applications of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. As a Senior Application Scientist, my objective is not merely to list possibilities but to provide a scientifically grounded rationale for why this molecule is a promising candidate for screening in several key therapeutic areas. We will delve into the underlying principles of its design, propose plausible mechanisms of action, and provide detailed, field-proven experimental protocols to rigorously evaluate its potential.
The structure of this guide is designed to be a practical roadmap for the initial stages of a drug discovery campaign centered on this molecule. We will begin by dissecting the individual contributions of the pyrazole and piperidine components, then synthesize this understanding to hypothesize potential therapeutic targets. The core of this document is a series of detailed, self-validating experimental workflows, complete with data interpretation guidelines, to enable a thorough in vitro evaluation.
Deconstructing the Scaffold: A Rationale for Therapeutic Potential
The therapeutic potential of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride can be inferred from the well-established pharmacological profiles of its constituent heterocycles.
The Pyrazole Moiety: A Versatile Bioisostere and Pharmacophore
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has emerged as a privileged scaffold in drug discovery.[1] Its utility stems from several key properties:
Bioisosteric Replacement: Pyrazoles can act as bioisosteres for other functional groups, notably amides and phenols.[2][3] This allows for the modification of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while retaining or enhancing its biological activity.[2][3][4] The pyrazole in our target molecule can be envisioned as a replacement for a more labile or less desirable functional group in an existing pharmacophore.
Hydrogen Bonding Capabilities: The pyrazole ring possesses both hydrogen bond donor (N-H) and acceptor (N) functionalities, enabling it to form crucial interactions with biological targets.[5]
Diverse Biological Activities: Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and analgesic effects.[6][7][8]
The Piperidine Moiety: A Gateway to the Central Nervous System and Beyond
The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs, particularly those targeting the central nervous system (CNS).[9] Its significance in medicinal chemistry is due to:
Improved Pharmacokinetics: The piperidine motif often enhances the druggability of a compound by improving its metabolic stability and facilitating transport across biological membranes.[9]
CNS Penetration: The ability of many piperidine-containing drugs to cross the blood-brain barrier makes them ideal candidates for treating neurological and psychiatric disorders.[9]
Broad Therapeutic Scope: Piperidine derivatives are found in a vast array of drug classes, including analgesics, antipsychotics, anticancer agents, and antidiabetic agents.[10][11]
The Hybrid Molecule: Synergistic Potential
The combination of the pyrazole and piperidine rings in 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride creates a novel chemical entity with the potential for synergistic or unique pharmacological properties. The piperidine ring provides a three-dimensional structure that can orient the pyrazole moiety for optimal interaction with a target's binding pocket. This combination has been explored in the context of Factor Xa inhibitors, demonstrating the viability of this hybrid scaffold.
Hypothesized Therapeutic Targets and Screening Strategy
Based on the analysis of its structural components, we can hypothesize several promising therapeutic areas for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. A logical and efficient screening cascade is essential to systematically evaluate these possibilities.
Caption: High-level screening cascade for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
Synthesis of 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride
A plausible synthetic route can be adapted from established methods for creating substituted pyrazoles and piperidines.[5][7][12] A key strategy involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.
Caption: Plausible synthetic workflow for the target compound.
Step-by-Step Protocol:
Enaminone Formation:
To a solution of N-Boc-3-acetylpiperidine in toluene, add dimethylformamide dimethyl acetal (DMF-DMA).
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC or LC-MS.
Remove the solvent under reduced pressure to yield the crude enaminone intermediate.
Pyrazole Ring Formation:
Dissolve the crude enaminone in ethanol.
Add hydrazine hydrate and reflux for 4-6 hours.
Cool the reaction mixture and concentrate under vacuum.
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-3-(1H-pyrazol-3-yl)piperidine.
Deprotection and Salt Formation:
Dissolve the purified Boc-protected intermediate in a minimal amount of methanol.
Add a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 2-4 hours.
The dihydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization:
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Screening
Rationale: The pyrazole scaffold is a well-known "hinge-binder" in many kinase inhibitors. This assay will determine if the compound has broad or selective kinase inhibitory activity.
Protocol 2: Radiometric Kinase Assay
This is a robust and sensitive method for determining kinase activity.[13]
Assay Components:
Recombinant kinase of interest (e.g., from a commercial panel).
Specific peptide or protein substrate for the kinase.
[γ-³³P]ATP.
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride stock solution in DMSO.
Positive control inhibitor (e.g., Staurosporine for broad-spectrum inhibition).
Procedure:
In a 96-well plate, add assay buffer, substrate, and the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
Initiate the reaction by adding the kinase.
Start the phosphorylation reaction by adding [γ-³³P]ATP.
Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
Subtract the background counts (no enzyme) from all other wells.
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Parameter
Description
Example Value
Kinase Panel
A selection of kinases representing different families.
Rationale: The piperidine moiety is prevalent in CNS-active drugs that target GPCRs. This assay will determine if the compound binds to a panel of common GPCR targets.
Protocol 3: Radioligand Binding Assay
This is a classic and reliable method to assess competitive binding to a receptor.[1]
Assay Components:
Cell membranes expressing the GPCR of interest (e.g., from a commercially available panel).
A specific radioligand for the target GPCR (e.g., [³H]-spiperone for D₂ receptors).
Assay buffer (specific to the receptor, often contains Tris-HCl).
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride stock solution in DMSO.
Known unlabeled ligand for non-specific binding determination.
Procedure:
In a 96-well filter plate, add assay buffer, cell membranes, and the test compound at various concentrations.
Add the radioligand to all wells.
For non-specific binding control wells, add a high concentration of the known unlabeled ligand.
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
Harvest the membranes onto the filter plate using a cell harvester and wash with cold assay buffer to remove unbound radioligand.
Dry the filter plate and add scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
Determine the percent inhibition of specific binding for each concentration of the test compound.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value. From this, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
In Vitro Anti-Inflammatory Screening
Rationale: Pyrazole derivatives, such as celecoxib, are well-known anti-inflammatory agents. This cell-based assay measures the inhibition of pro-inflammatory cytokine production.
Seed cells (e.g., THP-1 cells differentiated with PMA) into a 96-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.[14]
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[14] Include unstimulated controls.
Collect the cell culture supernatant.
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells to rule out cytotoxicity as the cause of reduced cytokine levels.
Data Analysis:
Calculate the percent inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value for the inhibition of each cytokine.
Conclusion and Future Directions
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a molecule of significant therapeutic potential, born from the intelligent combination of two pharmacologically privileged scaffolds. Its structure suggests a high probability of interaction with key drug targets, particularly protein kinases and G-protein coupled receptors. The experimental workflows detailed in this guide provide a clear and robust pathway for the initial in vitro evaluation of this compound.
Positive results, or "hits," from this primary screening cascade would warrant further investigation. This would include secondary assays to confirm the mechanism of action (e.g., cell-based functional assays for GPCRs, selectivity profiling for kinases), followed by lead optimization to improve potency and drug-like properties. The journey from a promising scaffold to a clinical candidate is long, but the foundational screening outlined here is the critical first step in unlocking the potential of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
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3-(1H-Pyrazol-3-yl)piperidine dihydrochloride role in neuroscience research
An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride in Neuroscience Research Executive Summary This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-3-yl)piperidine dihydrochlor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride in Neuroscience Research
Executive Summary
This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a heterocyclic small molecule of significant interest in neuroscience research. By dissecting its core structural components—the pyrazole and piperidine moieties—we illuminate its probable mechanisms of action and its utility as a research tool. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for conferring favorable pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability.[1] The pyrazole ring is a versatile pharmacophore that can act as a bioisostere for other aromatic rings, enhancing solubility and receptor binding affinity.[2] This guide synthesizes current understanding, focusing on the compound's primary role as a putative histamine H3 (H₃) receptor antagonist. This mechanism allows it to modulate the release of key neurotransmitters involved in cognition and arousal, including histamine, acetylcholine, and dopamine.[3] Furthermore, we explore potential secondary mechanisms, such as neuroprotection via the modulation of apoptotic pathways, as suggested by studies on related pyrazole derivatives.[4][5] This document provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind methodological choices, serving as a vital resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive and neurodegenerative disorders.
The Pyrazole-Piperidine Scaffold: A Cornerstone of Neuropharmacology
The therapeutic potential of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is rooted in the synergistic combination of its two core heterocyclic structures: piperidine and pyrazole.
The Piperidine Moiety: A Vehicle for CNS Activity: The piperidine ring is one of the most prevalent N-heterocycles in clinically approved pharmaceuticals, particularly those targeting the CNS.[1] Its prevalence is due to a unique combination of physicochemical properties. The saturated, flexible ring system can adopt various conformations to fit into specific binding pockets, while the basic nitrogen atom can be protonated at physiological pH, influencing solubility and interaction with biological targets.[1] From a pharmacological standpoint, the piperidine scaffold often enhances a molecule's "druggability" by improving its metabolic stability and facilitating transport across cellular membranes, including the critical blood-brain barrier.[1]
The Pyrazole Moiety: A Versatile Pharmacophore: Pyrazole and its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antidepressant effects.[6] In medicinal chemistry, the pyrazole ring is often employed as an aryl bioisostere, improving properties like lipophilicity and solubility.[2] Its two adjacent nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling diverse and specific interactions with protein targets.[7] This versatility makes the pyrazole moiety a powerful building block for designing ligands that can modulate enzymes, receptors, and signaling pathways integral to neuronal function.
Primary Mechanism of Action: Histamine H₃ Receptor Antagonism
The most compelling hypothesis for the neuropharmacological role of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is its action as an antagonist or inverse agonist at the histamine H₃ receptor.
2.1. The Role of the H₃ Receptor in the CNS
The H₃ receptor is a G-protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor on histaminergic neurons.[8] When activated by histamine, it inhibits the synthesis and further release of histamine. Additionally, H₃ receptors are expressed as heteroreceptors on non-histaminergic neurons, where they negatively regulate the release of other crucial neurotransmitters, including:
Acetylcholine (ACh)
Norepinephrine (NE)
Dopamine (DA)
Glutamate
2.2. The Pro-Cognitive Effects of H₃ Antagonism
By blocking the inhibitory action of the H₃ autoreceptor, an antagonist prevents this negative feedback. The result is a disinhibition of the histaminergic neuron, leading to an increased release of histamine in the brain. This, in turn, activates postsynaptic H₁ and H₂ receptors, which are associated with wakefulness, attention, and cognitive enhancement.[3]
Simultaneously, blocking H₃ heteroreceptors on cholinergic, noradrenergic, and dopaminergic neurons increases the release of ACh, NE, and DA.[3] This multi-neurotransmitter elevation is a powerful mechanism for modulating a wide range of cognitive processes, from memory and learning (ACh) to executive function and motivation (DA, NE). This makes H₃ antagonists a promising therapeutic class for treating cognitive deficits in disorders like Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[3][8]
Caption: H₃ Receptor Antagonism Pathway.
Investigational Mechanisms: Neuroprotection
Beyond receptor modulation, pyrazole-containing compounds have demonstrated potential in providing neuroprotection, a highly sought-after attribute for treating neurodegenerative diseases.
3.1. Modulation of Apoptotic Pathways
Studies on 3-(1H-pyrazole-1-yl)-N-propananilide derivatives, which share the core pyrazole structure, have shown neuroprotective activity in a 6-hydroxydopamine (6-OHDA) induced neurotoxicity model.[4][5] This model mimics some aspects of Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons. The protective mechanism of these pyrazole derivatives was linked to a decrease in the expression levels of key pro-apoptotic proteins:
Bax: A member of the Bcl-2 family that, upon activation, translocates to the mitochondria and facilitates the release of cytochrome c.
Caspase-3: A primary executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]
By inhibiting the Bax/caspase-3 pathway, these compounds can mitigate neuronal cell death.[4][5] This suggests that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride may warrant investigation for similar anti-apoptotic and disease-modifying effects.
While specific pharmacokinetic data for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is not extensively published, a profile can be extrapolated based on its chemical properties and data from structurally related compounds.
Property
Value / Expected Characteristic
Source / Rationale
Chemical Formula
C₈H₁₄N₃Cl
Form
Solid
Oral Bioavailability
Expected to be moderate to high
The piperidine scaffold generally improves ADME properties. Oral bioavailability for piperidine-containing MET kinase inhibitors in mice and monkeys was 88.0% and 72.4%, respectively.[1][9]
Blood-Brain Barrier
Likely to be CNS penetrant
Piperidine is a privileged scaffold for CNS drugs, known to facilitate transport across the blood-brain barrier.[1]
Volume of Distribution (Vd)
Expected to be high (>1 L/kg)
Similar piperidine-containing compounds show high Vd values (e.g., 2.1 to 9.0 L/kg), indicating extensive distribution into tissues.[9]
Metabolism
Expected to undergo hepatic metabolism
The piperidine ring is relatively metabolically stable, but functionalization can influence pathways.[1]
Elimination Half-life (t½)
Variable, likely in the range of 2-16 hours
The half-life of piperidine-containing compounds varies significantly based on the species and the rest of the molecular structure. A similar compound, TCP, had a half-life of 2.1 hours in rats.[10]
Key Experimental Protocols for Neuroscience Research
To validate the hypothesized mechanisms and characterize the neuropharmacological profile of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a series of well-defined experiments are required.
Protocol 5.1: In Vitro Histamine H₃ Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) and selectivity of the compound for the human histamine H₃ receptor.
Causality: This is the foundational experiment to confirm the primary molecular target. A competitive binding assay quantifies how effectively the test compound displaces a known high-affinity radioligand from the receptor. A low Kᵢ value indicates high binding affinity.
Methodology:
Cell Culture: Use a stable cell line expressing the human H₃ receptor (e.g., HEK293-H₃R).
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors via centrifugation.
Assay Setup: In a 96-well plate, combine cell membranes, a known concentration of a specific H₃ radioligand (e.g., [³H]-Nα-methylhistamine), and serial dilutions of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
Incubation: Incubate the mixture to allow binding to reach equilibrium.
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 5.2: In Vitro Neuroprotection Assay (6-OHDA Model)
Objective: To assess the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis.
Causality: This protocol directly tests the neuroprotective hypothesis. By inducing a specific form of cellular stress with 6-OHDA and measuring cell viability and apoptotic markers, we can quantify the protective effect of the compound.
Methodology:
Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) and differentiate them into a mature neuronal phenotype.
Treatment Groups:
Control (vehicle only)
6-OHDA only (to induce toxicity)
Compound only (to test for inherent toxicity)
Compound (various concentrations) + 6-OHDA (pre-treatment or co-treatment)
Incubation: Treat cells for a defined period (e.g., 24 hours).
Cell Viability Assay: Assess cell viability using an MTT or similar metabolic assay. An increase in viability in the compound + 6-OHDA group compared to the 6-OHDA only group indicates protection.
Western Blot Analysis: Lyse the cells and perform SDS-PAGE and Western blotting to quantify the expression levels of key apoptotic proteins (e.g., cleaved Caspase-3, Bax, and anti-apoptotic Bcl-2). A decrease in pro-apoptotic markers in the presence of the compound validates the mechanism.
Caption: Workflow for the In Vitro Neuroprotection Assay.
Synthesis and Characterization
The synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride can be achieved through established heterocyclic chemistry principles. A plausible synthetic route involves the cyclocondensation of a β-keto ester derivative of piperidine with a hydrazine source to form the pyrazole ring.
A representative synthesis could involve:
Preparation of the β-Keto Ester: Starting with a commercially available N-protected piperidine-3-carboxylic acid, esterification followed by a Claisen condensation would yield the corresponding N-protected 3-(oxomethyl)piperidine-3-carboxylate.
Formation of Enaminone: The resulting β-keto ester is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.[11]
Pyrazole Ring Formation: Cyclization of the enaminone with hydrazine hydrate in a suitable solvent (e.g., ethanol) would form the N-protected 3-(1H-Pyrazol-3-yl)piperidine.[12]
Deprotection and Salt Formation: Removal of the N-protecting group (e.g., Boc group with acid) followed by treatment with hydrochloric acid would yield the final product, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
Characterization of the final compound and intermediates would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the structure and purity.
Conclusion and Future Directions
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride emerges as a valuable chemical tool for neuroscience research. Its structural design strongly suggests a primary role as a histamine H₃ receptor antagonist, offering a robust mechanism to enhance the release of multiple pro-cognitive neurotransmitters. This positions it as an ideal probe for studying the intricate circuitry underlying learning, memory, and wakefulness. Furthermore, the potential for neuroprotective activity via anti-apoptotic pathways, as indicated by related pyrazole structures, opens a second, equally important avenue of investigation for its utility in models of neurodegeneration.
Future research should focus on a rigorous validation of its binding profile across a panel of CNS receptors to confirm its selectivity. In vivo studies employing microdialysis and behavioral paradigms (e.g., Morris water maze, novel object recognition) in animal models of cognitive impairment are essential next steps. Elucidating the full pharmacological profile of this compound will not only advance our understanding of the histaminergic system's role in brain health and disease but may also provide a scaffold for the development of novel therapeutics.
References
Acar, Ç., Kaynak, F. B., & Yarım, M. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central.
Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Chimenti, F., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties.
Chimenti, F., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties.
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Varvounis, G., et al. (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications.
Acar, Ç., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
Gentry, W. B., et al. (1990). The pharmacokinetics of [3H]1-[1-(2-thienyl)cyclohexyl]piperidine (TCP)
Pápai, B., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.
Reddy, S. R., et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Journal of Chemical and Pharmaceutical Sciences.
Lv, K., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
The Multifaceted Biological Activities of Piperidine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals
The piperidine scaffold, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the realm of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidine scaffold, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the realm of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the well-deserved status of a "privileged scaffold." The conformational flexibility of the piperidine ring, coupled with its ability to engage in a multitude of molecular interactions, renders it an exceptionally versatile building block in the design and development of novel therapeutics. This guide provides a comprehensive technical overview of the diverse biological activities of piperidine derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, detailed experimental protocols, and mechanistic insights to serve as a practical resource for advancing the discovery of next-generation piperidine-based therapeutics.
Section 1: Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral components of numerous anticancer agents, exerting their effects through a variety of mechanisms, including the modulation of critical signaling pathways, induction of apoptosis, and direct interactions with cellular machinery.[1] The strategic incorporation of the piperidine ring can enhance a molecule's pharmacological properties, such as bioavailability and metabolic stability.
The anticancer activity of many piperidine derivatives stems from their ability to interfere with signaling cascades that are frequently dysregulated in cancer. Two of the most notable pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
NF-κB Signaling Pathway: The NF-κB family of transcription factors plays a pivotal role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[2] Certain piperidine derivatives have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB, thereby blocking the translocation of the p65 subunit to the nucleus.[1][3]
Figure 1: Inhibition of the NF-κB signaling pathway by piperidine derivatives.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Several piperidine-containing compounds have been developed as potent inhibitors of Akt, demonstrating significant antitumor efficacy in preclinical models.[4][5] These inhibitors often work by competing with ATP at the kinase domain of Akt, thereby preventing its downstream signaling.
Application Notes and Protocols for In Vitro Profiling of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Introduction: A Structural Rationale for Kinase Inhibition 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a novel small molecule integrating two pharmacologically significant heterocyclic scaffolds: pyrazole and piperi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Structural Rationale for Kinase Inhibition
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a novel small molecule integrating two pharmacologically significant heterocyclic scaffolds: pyrazole and piperidine. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. It is found in numerous FDA-approved drugs targeting a wide array of clinical disorders.[1] The pyrazole moiety can act as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility while providing crucial hydrogen bond donor and acceptor capabilities for target engagement.[1] Its presence is critical in the mechanism of action of various enzyme inhibitors, including kinase inhibitors where it can form key interactions within the ATP-binding pocket.[1]
The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent structural motifs in pharmaceuticals.[2][3] Its conformational flexibility allows it to serve as a versatile scaffold, optimizing the spatial arrangement of pharmacophoric groups to fit into target binding sites.[3][4] The presence of the piperidine moiety often improves pharmacokinetic properties, such as membrane permeability and metabolic stability, enhancing the overall druggability of a compound.[3]
Given the established roles of pyrazole and piperidine scaffolds in a multitude of approved drugs, particularly in oncology and inflammation, it is hypothesized that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride functions as a protein kinase inhibitor . This application note provides a comprehensive guide to the in vitro characterization of this compound, outlining a tiered approach from initial biochemical potency determination to cellular target engagement.
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer. Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The pyrazole ring of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is predicted to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction mode for this class of inhibitors. The piperidine scaffold likely positions the molecule optimally within the active site and may extend into adjacent hydrophobic pockets, contributing to both potency and selectivity.
Caption: Hypothesized binding mode of the compound in a kinase active site.
The initial step is to determine the compound's potency against a selected kinase target. A luminescence-based kinase assay is a robust and high-throughput method for this purpose. This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Protocol: Luminescence-Based Kinase Assay
Reagent Preparation:
Prepare a 10 mM stock solution of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in 100% DMSO.
Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
Prepare the kinase, substrate, and ATP solution in kinase assay buffer according to the manufacturer's recommendations.
Assay Procedure:
Add 5 µL of the diluted compound or vehicle (DMSO) control to the wells of a 384-well white plate.
Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 10 µL of the ATP solution.
Incubate the reaction at room temperature for 1 hour.
Stop the reaction and measure the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the normalized data as a function of the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Parameter
Example Value
Kinase Concentration
0.1 - 1 nM
Substrate Concentration
100 - 500 nM
ATP Concentration
Km (apparent)
Incubation Time
60 minutes
Temperature
25°C
Final DMSO %
0.5%
Tier 2: Secondary Cellular Assay - Cell Proliferation and Viability
Following biochemical characterization, it is crucial to assess the compound's effect in a cellular context. A cell proliferation assay, such as the MTT or resazurin reduction assay, can determine the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.
Protocol: Cell Proliferation Assay (MTT)
Cell Culture:
Culture a relevant cancer cell line (e.g., one with a known dependency on the target kinase) in appropriate media supplemented with fetal bovine serum and antibiotics.
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment:
Prepare a serial dilution of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in cell culture medium.
Remove the old medium from the cell plates and add 100 µL of the medium containing the compound or vehicle control.
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
MTT Assay:
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value using a non-linear regression analysis.
To verify that the compound directly interacts with its intended kinase target within the complex cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed. This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA
Cell Treatment and Lysis:
Treat cultured cells with 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride or vehicle for a specified time.
Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
Lyse the cells through freeze-thaw cycles.
Heat Treatment:
Aliquot the cell lysate into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
Cool the samples to room temperature.
Separation and Analysis:
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
Collect the supernatant containing the soluble proteins.
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or mass spectrometry.
Data Interpretation:
A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the compound-treated samples compared to the vehicle control. This demonstrates that the compound has bound to and stabilized the target protein in the cells.
Conclusion
The structured in vitro evaluation pipeline described in this application note provides a robust framework for characterizing the activity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. By progressing from biochemical potency determination to cellular activity and target engagement, researchers can build a comprehensive profile of this novel compound, validating its hypothesized mechanism as a kinase inhibitor and providing a solid foundation for further preclinical development.
References
Zhang, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
Al-Ostoot, F. H., et al. (2021). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 26(23), 7296. [Link]
Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3346-3354. [Link]
Yakan, H., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Molecules, 26(11), 3326. [Link]
Gökçe, B., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Sciences, 27(1), 86-98. [Link]
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Li, S., et al. (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry, 96, 463-474. [Link]
Sharma, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 9(11), 1964-1971. [Link]
Al-Mousawi, S. M., et al. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 21(1), 2-20. [Link]
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
Bobbitt, J. M., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(2), M1373. [Link]
Foley, D. J., et al. (2020). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl 2-(piperidin-3-yl)acetate. Organic & Biomolecular Chemistry, 18(3), 444-452. [Link]
Sun, J., et al. (2002). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 45(21), 4679-4687. [Link]
Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116081. [Link]
Mastering the Molecular Architecture: A Guide to NMR Spectroscopy of Pyrazolylpiperidine Compounds
Introduction: The Significance of the Pyrazolylpiperidine Scaffold The pyrazolylpiperidine moiety represents a privileged scaffold in modern medicinal chemistry and drug discovery. This heterocyclic framework, which conj...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Pyrazolylpiperidine Scaffold
The pyrazolylpiperidine moiety represents a privileged scaffold in modern medicinal chemistry and drug discovery. This heterocyclic framework, which conjugates the pharmacophoric properties of both pyrazole and piperidine rings, is a cornerstone in the design of a diverse array of therapeutic agents. Pyrazole rings, as bioisosteres of amides and other functional groups, are adept at forming crucial hydrogen bond interactions with biological targets. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, provides a versatile three-dimensional scaffold that can be functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing pharmacokinetic and pharmacodynamic profiles. The conformational flexibility of the piperidine ring also allows for precise spatial orientation of substituents to maximize binding affinity with target proteins. Consequently, pyrazolylpiperidine derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structural elucidation and conformational analysis of these complex molecules.[1] It provides a comprehensive insight into the molecular structure at an atomic level, enabling the precise determination of connectivity, stereochemistry, and dynamic processes.[2] For researchers, scientists, and drug development professionals, a profound understanding of the NMR characteristics of pyrazolylpiperidine compounds is paramount for accelerating the drug discovery pipeline, from initial hit identification to lead optimization and preclinical development. This guide offers detailed application notes and protocols to empower researchers in leveraging the full potential of NMR spectroscopy for the comprehensive characterization of this vital class of compounds.
I. Foundational Protocols: Sample Preparation and Data Acquisition
The acquisition of high-quality, reproducible NMR data is fundamentally reliant on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols provide a robust framework for the analysis of pyrazolylpiperidine compounds.
Protocol 1: Standard Sample Preparation
Proper sample preparation is the critical first step for obtaining high-quality NMR spectra.[3]
Materials:
Pyrazolylpiperidine compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
Solvent Selection: Choose a deuterated solvent in which the pyrazolylpiperidine derivative is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For more polar analogues, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
Sample Weighing and Dissolution: Accurately weigh the desired amount of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
Homogenization: Ensure complete dissolution of the sample. Use a vortex mixer or sonicator if necessary to obtain a clear, homogeneous solution. The presence of any particulate matter can degrade the quality of the NMR spectrum.[4]
Transfer to NMR Tube: Carefully transfer the solution to a high-precision 5 mm NMR tube. Avoid any solid particles from entering the tube.
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. Unraveling the Structure: 1D and 2D NMR Experiments
A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete structural assignment of pyrazolylpiperidine compounds.
1D NMR Spectroscopy: The Initial Blueprint
¹H and ¹³C NMR spectra provide the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
Instrumentation:
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
¹H NMR Acquisition Parameters (Typical):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative measurements.
Number of Scans: 8-16 scans for samples with sufficient concentration.
¹³C NMR Acquisition Parameters (Typical):
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
Spectral Width: 200-240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
2D NMR Spectroscopy: Assembling the Molecular Puzzle
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is the cornerstone of structural elucidation.[5][6]
Protocol 3: Acquisition of Key 2D NMR Spectra
1. COSY (Correlation Spectroscopy):
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for identifying adjacent protons in the piperidine and pyrazole rings.[1]
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
2. HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To correlate protons directly to their attached carbons. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.[3]
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
3. HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: To show correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is arguably the most powerful experiment for piecing together the molecular fragments and confirming the overall carbon skeleton.[7]
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
Purpose: To identify protons that are close in space, irrespective of their through-bond connectivity. This is essential for determining the stereochemistry and conformation of the molecule, particularly the orientation of substituents on the piperidine ring.[8]
Pulse Program: Standard NOESY or ROESY sequences (e.g., 'noesygpph' or 'roesygpph' on Bruker instruments).
Workflow for NMR-based structural elucidation.
III. Spectral Interpretation: Decoding the Data
The chemical shifts (δ) and coupling constants (J) are highly informative of the electronic environment and spatial relationships of the nuclei.
Characteristic ¹H and ¹³C NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for the core pyrazolylpiperidine scaffold, based on published data for N-Boc protected methyl pyrazole-4-carboxylates with a piperidinyl substituent. These values can serve as a valuable reference point for initial assignments.
Atom/Group
Typical ¹H Chemical Shift (ppm)
Typical ¹³C Chemical Shift (ppm)
Notes
Pyrazole Ring
Pyrazole CH
7.5 - 8.0
110 - 140
The exact shift depends on the substitution pattern and tautomeric form.
Pyrazole C-3/C-5
-
138 - 154
Often broadened in NH-pyrazoles due to tautomerism.
Pyrazole C-4
-
~110
Typically a sharp signal.
Piperidine Ring
Axial Protons
1.2 - 2.0
-
Generally appear upfield of equatorial protons.
Equatorial Protons
1.8 - 3.5
-
Piperidine CH₂
1.5 - 3.8
25 - 55
The chemical shifts are sensitive to the nature and position of substituents.
Substituents
N-H (Pyrazole)
12.0 - 14.0
-
Often a broad signal, may exchange with D₂O.
OCH₃ (Ester)
~3.8
~52
C(CH₃)₃ (Boc)
~1.5
~28
C=O (Ester)
-
~165
C=O (Boc)
-
~154
A Step-by-Step Guide to Structural Elucidation
Assign the Piperidine Ring Protons: Start with the most distinct signals, often the protons on carbons adjacent to the nitrogen or a substituent. Use the COSY spectrum to "walk around" the ring, identifying the sequence of coupled protons.
Assign the Piperidine Carbons: Use the HSQC spectrum to correlate the assigned piperidine protons to their directly attached carbons.
Identify the Pyrazole Proton(s): Look for characteristic downfield singlets or doublets in the aromatic region of the ¹H NMR spectrum.
Connect the Rings: The HMBC spectrum is key here. Look for long-range correlations between the piperidine protons (especially those on the carbon attached to the pyrazole nitrogen) and the pyrazole carbons. This will unambiguously establish the point of attachment.
Assign Substituents: Use HMBC correlations to link substituents to their respective positions on either ring. For example, a correlation from the OCH₃ protons to the ester carbonyl carbon confirms the ester group.
Determine Stereochemistry and Conformation: Analyze the NOESY/ROESY spectrum. Through-space correlations between protons on the piperidine ring and its substituents can reveal their relative stereochemistry (e.g., cis vs. trans). The presence of strong NOEs between axial protons at positions 1,3 and 1,5 can confirm a chair conformation of the piperidine ring.
Key HMBC correlations in Pyrazolylpiperidine.
IV. Challenges and Special Considerations
The NMR spectroscopy of pyrazolylpiperidine compounds can present unique challenges that require careful consideration during data acquisition and interpretation.
Tautomerism in N-unsubstituted Pyrazoles: Pyrazoles that are unsubstituted on the nitrogen can exist as a mixture of tautomers in solution. This can lead to the broadening of signals for the C-3 and C-5 carbons of the pyrazole ring in the ¹³C NMR spectrum, as the exchange between tautomers may be on the NMR timescale. Variable temperature NMR studies can be employed to either slow down or speed up this exchange, potentially resolving the individual signals.
Conformational Dynamics of the Piperidine Ring: The piperidine ring typically adopts a chair conformation, but ring inversion can occur. If the rate of this inversion is on the NMR timescale, it can lead to broadened signals, particularly at room temperature. Low-temperature NMR experiments can "freeze out" the individual conformers, allowing for their individual characterization.
Signal Overlap: The aliphatic region of the ¹H NMR spectrum can be crowded, especially for complex pyrazolylpiperidine derivatives with multiple substituents. Higher field NMR spectrometers (600 MHz and above) and 2D experiments like TOCSY (Total Correlation Spectroscopy) can be invaluable in resolving these overlapping signals.
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause broadening of the signals of adjacent protons. This is sometimes observed for the N-H proton of the pyrazole ring.
V. Conclusion: NMR as a Cornerstone in Pyrazolylpiperidine Research
NMR spectroscopy is an exceptionally powerful and versatile technique that is central to the successful research and development of pyrazolylpiperidine-based compounds. From the initial confirmation of a synthetic product to the detailed elucidation of its three-dimensional structure and dynamic behavior in solution, NMR provides critical insights that guide the entire drug discovery process. By employing the systematic application of 1D and 2D NMR experiments as outlined in this guide, researchers can confidently and efficiently characterize their pyrazolylpiperidine molecules, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent. The ability to fully understand the molecular architecture through NMR is not just an analytical capability; it is a strategic advantage in the quest for novel and effective medicines.
References
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Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Šimatonis, A., Jasilionis, A., & Stankevič, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. [Link]
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1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2024). MDPI. Retrieved January 24, 2026, from [Link]
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]
Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (2012). Semantic Scholar. Retrieved January 24, 2026, from [Link]
H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025). MDPI. Retrieved January 24, 2026, from [Link]
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 24, 2026, from [Link]
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-99. [Link]
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved January 24, 2026, from [Link]
1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. (2024). ChemRxiv. Retrieved January 24, 2026, from [Link]
Application of NMR in drug discovery. (n.d.). researchmap. Retrieved January 24, 2026, from [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]. (2004). PubMed. Retrieved January 24, 2026, from [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). National Institutes of Health. Retrieved January 24, 2026, from [Link]
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Nuclear Magnetic Resonance Spectroscopy. (n.d.). Encyclopedia.pub. Retrieved January 24, 2026, from [Link]
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride solubility issues and solutions
Technical Support Center: 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 3-(1H-Pyrazol-3-yl)piperidine dih...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. As a Senior Application Scientist, I understand that navigating the physicochemical properties of a novel compound is critical to experimental success. This document provides in-depth, experience-driven insights into the solubility challenges associated with this compound and offers robust, validated protocols to ensure reproducible results.
Section 1: Understanding the Molecule & Its Solubility Profile
Before troubleshooting, it's essential to understand the chemical nature of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. The molecule contains two basic nitrogen atoms—one in the piperidine ring and one in the pyrazole ring—which are protonated to form a dihydrochloride salt. This salt form is intentionally designed to enhance aqueous solubility, a common strategy for drug candidates.[1][2] However, "enhanced solubility" does not always mean "problem-free dissolution," and the dihydrochloride nature introduces specific pH dependencies that are crucial to manage.
FAQ 1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties is the first step in designing any experiment. Below is a summary of key data points.
FAQ 2: What is the expected solubility in common laboratory solvents?
Based on its structure as a dihydrochloride salt, the compound is expected to have high solubility in aqueous media and limited solubility in non-polar organic solvents.
Table 2: Expected Solubility Profile
Solvent
Expected Solubility
Rationale & Causality
Water
High (>10 mg/mL)
The dihydrochloride salt form is designed for aqueous solubility. Protonated amines form strong hydrogen bonds with water.[2]
Phosphate-Buffered Saline (PBS, pH 7.4)
Variable, Potentially Low
CRITICAL ISSUE: At neutral pH, the weakly basic pyrazole may deprotonate, and the piperidine may partially deprotonate, leading to the less soluble free base form and potential precipitation.
DMSO
High
A polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Ethanol
Moderate
The polarity of ethanol allows it to dissolve salts to some extent, but less effectively than water.
Section 2: Troubleshooting Common Dissolution Problems
This section addresses the most frequent challenges encountered when preparing solutions of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and provides step-by-step protocols to overcome them.
Issue 1: The compound won't dissolve in my neutral buffer (e.g., PBS, pH 7.4).
This is the most common issue and stems directly from the compound's chemistry.
Q: I added the solid powder directly to my PBS solution, and it just formed a suspension. Why?
A: The Cause: You are fighting against the compound's pH-dependent solubility. The term "dihydrochloride" means two equivalents of HCl have been added to the basic nitrogens to make them charged (protonated) and thus water-soluble. When you add this acidic salt to a buffered system at pH 7.4, the buffer immediately neutralizes the acid, causing the compound to shift to its less soluble free-base or monohydrochloride form, which then precipitates.
The Solution: The key is to dissolve the compound in an unbuffered, slightly acidic aqueous solution first before introducing any buffering agents. This ensures the compound remains in its fully protonated, soluble state.
**dot
graph TD {
A[Start: Weigh Compound] --> B{Select Solvent};
B --> C[Deionized Water];
B --> D[Neutral Buffer (e.g., PBS)];
C --> E{Compound Dissolves?};
E --> F[Yes: Fully Protonated];
F --> G[Add Buffer Concentrates];
G --> H[Adjust to Final Volume/pH];
H --> I[SUCCESS: Clear Solution];
D --> J[FAILURE: Suspension/Precipitation];
E --> K{No: Re-evaluate};
K --> L[Try gentle warming or sonication];
L --> E;
}
dot
Caption: Recommended vs. Problematic Dissolution Workflow
Protocol 1: Preparing a Buffered Solution (e.g., 10 mM in PBS)
Prepare a Concentrated Stock: Weigh the required amount of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. Instead of adding it to the final volume of PBS, dissolve it in a smaller volume of deionized water (e.g., 50-80% of the final volume). The inherent acidity of the dihydrochloride salt will create a favorable low-pH environment, ensuring complete dissolution.
Introduce Buffer Components: Once the compound is fully dissolved in water, add a concentrated stock of the buffering agents (e.g., a 10x PBS stock). This method allows the dissolved compound to be gradually introduced to the buffer, minimizing the risk of localized pH changes that cause precipitation.
Final Volume Adjustment: Add deionized water to reach the final desired volume.
pH Verification (Optional but Recommended): Check the final pH of the solution. If it has drifted significantly, a minor adjustment may be necessary, but this protocol typically prevents major precipitation issues.
Issue 2: The solution is clear initially but becomes cloudy or forms a precipitate over time.
Q: My solution looked perfect, but after storing it in the fridge, I see a precipitate. What happened?
A: The Causes & Solutions:
Cause 1: Temperature-Dependent Solubility: Like many compounds, solubility can decrease at lower temperatures (e.g., 4°C).
Solution: Before use, allow the solution to warm to room temperature. Gentle vortexing should redissolve the precipitate. If preparing a highly concentrated stock, consider storing it at room temperature if stability data permits.
Cause 2: Slow Conversion/Degradation: If the final pH of the solution is not sufficiently acidic, the compound can slowly convert to its less soluble free base over hours or days.
Solution: For long-term storage of aqueous stocks, it is recommended to prepare them in water or a slightly acidic buffer (e.g., pH 4-5) rather than neutral buffers. Aliquot and store frozen (-20°C or -80°C) to minimize degradation and repeated freeze-thaw cycles.
Cause 3: Common Ion Effect: If your buffer contains chloride ions (like PBS), it can slightly suppress the dissolution of a hydrochloride salt.[5] While usually a minor factor for highly soluble salts, it can contribute to precipitation in supersaturated solutions.[5]
Solution: If the common ion effect is suspected, consider using a non-chloride-based buffer system if your experimental design allows.
Section 3: Best Practices for Handling and Storage
Proper handling of the solid material is as crucial as the dissolution technique itself.
Q: Are there special precautions for handling the solid powder?
A: Yes. Hygroscopicity is a key concern. Hydrochloride salts are notorious for absorbing atmospheric moisture.[4]
Weighing: Work quickly. Do not leave the bottle open on the bench. Weigh out the desired amount and promptly seal the container.[6]
Storage: Store the solid compound in a desiccator at room temperature.[7] For long-term storage, placing the tightly sealed primary container inside a secondary, heat-sealed foil bag with a desiccant pouch is an excellent strategy.[8]
Clumping: If the material has clumped due to moisture absorption, it may need to be dried under a high vacuum before weighing to ensure accuracy.[6][9]
}
dot
Caption: Best practices for handling solid compound.
Section 4: Consolidated FAQs
Q: Can I use sonication or gentle warming to help dissolve the compound?
A: Yes, both are excellent techniques. Gentle warming (e.g., to 37°C) can increase the rate of dissolution. Sonication is very effective at breaking up small aggregates of powder to increase the surface area exposed to the solvent. Use these methods in conjunction with the correct solvent choice (water first!).
Q: What is the recommended way to prepare a high-concentration stock solution (e.g., 50-100 mM)?
A: For high concentrations, DMSO is often the most reliable solvent. Alternatively, prepare the stock in deionized water. Do not attempt to make high-concentration stocks directly in buffered solutions.
Q: How stable is the compound in solution?
A: Stability is pH-dependent. In acidic aqueous solutions or DMSO, the compound is generally stable. In neutral or basic solutions, it is prone to conversion to the free base. For biological assays, it is best practice to prepare fresh dilutions from a stock solution for each experiment.
Technical Support Center: Synthesis of 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. Our goa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. Our goal is to equip you with the necessary insights to navigate the common challenges of this multi-step synthesis, improve your yield, and ensure the highest purity of your final product.
Introduction to the Synthetic Strategy
The synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a sequential process that requires careful control over each reaction step to achieve optimal yield and purity. The most common and logical synthetic pathway involves three key stages:
Formation of a Piperidine-Derived β-Keto Ester: This crucial intermediate is typically synthesized from a commercially available N-protected piperidine-3-carboxylic acid. The N-Boc (tert-butyloxycarbonyl) protecting group is frequently employed due to its stability and ease of removal.
Pyrazole Ring Formation: The pyrazole heterocycle is constructed via a classical cyclocondensation reaction, most commonly the Knorr pyrazole synthesis, between the β-keto ester and hydrazine.
Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group under acidic conditions, followed by the formation of the dihydrochloride salt to yield the target compound.
This guide will dissect each of these stages, presenting potential pitfalls and evidence-based solutions in a user-friendly question-and-answer format.
Visualizing the Synthetic Pathway
Caption: General synthetic route for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
Troubleshooting and Frequently Asked Questions (FAQs)
Stage 1: Synthesis of the β-Keto Ester Intermediate
The formation of the piperidine-derived β-keto ester, such as tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate, is a critical step that can be prone to low yields if not optimized.
Q1: My yield for the β-keto ester synthesis is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from incomplete reaction or side reactions during the formation of the β-keto ester. The most common method for this transformation is a Claisen condensation or a related C-acylation reaction.[1] Here are some key factors to consider for troubleshooting:
Choice of Base and Reaction Conditions: The Claisen condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester.[2] Sodium ethoxide is a common choice when using ethyl acetate as the acylating agent. Ensure that your base is fresh and anhydrous, as moisture can quench the enolate and reduce the yield.
Purity of Starting Materials: Ensure your N-Boc-piperidine-3-carboxylic acid is of high purity. The presence of impurities can interfere with the reaction.
Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0°C) to minimize side reactions, followed by warming to room temperature or gentle heating to drive the reaction to completion.
Alternative Synthetic Routes: If the Claisen condensation proves problematic, consider a Weinreb amide-based approach.[3][4] This involves converting the N-Boc-piperidine-3-carboxylic acid to the corresponding Weinreb amide (N-methoxy-N-methylamide) and then reacting it with the enolate of an appropriate acetylating agent. This method is often more controlled and can lead to higher yields.[3]
Q2: I am observing multiple spots on my TLC during the β-keto ester synthesis. What are the potential side products?
A2: The formation of multiple products can be attributed to several factors:
Self-condensation of the Acylating Agent: If using a simple ester like ethyl acetate, it can undergo self-condensation. Using an excess of the piperidine starting material can sometimes mitigate this.
Incomplete Reaction: The presence of unreacted starting material will appear as a separate spot.
Decarboxylation: β-keto esters can be susceptible to decarboxylation under harsh conditions (e.g., high temperatures or strong acidic/basic conditions during workup).
Data Presentation: Comparison of β-Keto Ester Synthesis Methods
Method
Key Reagents
Typical Yield
Advantages
Disadvantages
Claisen Condensation
N-Boc-piperidine-3-ester, Strong Base (e.g., NaOEt), Acylating agent (e.g., Ethyl acetate)
N-Boc-piperidine-3-Weinreb amide, Organometallic reagent (e.g., enolate of ethyl acetate)
70-90%
High yielding, minimizes over-addition, more controlled.[3][4]
Requires an additional step to form the Weinreb amide.
Stage 2: Pyrazole Ring Formation
The cyclocondensation of the β-keto ester with hydrazine to form the pyrazole ring is a robust reaction, but regioselectivity and reaction completion can be concerns.
Q3: I am getting a mixture of pyrazole regioisomers. How can I improve the regioselectivity to favor the desired 3-substituted pyrazole?
A3: The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can indeed lead to a mixture of regioisomers.[5] However, with unsubstituted hydrazine, the initial attack typically occurs at the more electrophilic carbonyl group. In the case of a β-keto ester, the ketone carbonyl is generally more reactive than the ester carbonyl.
Reaction Mechanism and Regioselectivity: The Knorr pyrazole synthesis involves the initial condensation of hydrazine with the ketone to form a hydrazone, followed by intramolecular cyclization onto the ester carbonyl. This pathway generally favors the formation of the desired 3-substituted pyrazole.
Solvent Effects: The choice of solvent can influence regioselectivity. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the desired reaction pathway.
pH Control: The reaction is often catalyzed by a small amount of acid.[6] Maintaining a slightly acidic pH can promote the initial hydrazone formation at the ketone position.
Q4: The pyrazole formation reaction is sluggish and does not go to completion. What can I do to improve the reaction rate and yield?
A4: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions:
Temperature: While some pyrazole syntheses proceed at room temperature, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent like ethanol or acetic acid is a common practice.[6]
Hydrazine Stoichiometry: Using a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) can help ensure complete consumption of the β-keto ester.
Water Removal: The cyclization step involves the elimination of water. In some cases, using a Dean-Stark apparatus to remove water azeotropically can improve the yield.
Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. The formation of a pyrazoline intermediate, which is subsequently oxidized to the pyrazole, can sometimes be observed.[6]
Caption: Troubleshooting workflow for low yield in pyrazole formation.
Stage 3: N-Boc Deprotection and Dihydrochloride Salt Formation
The final deprotection and salt formation step is crucial for isolating the desired product in a stable and pure form.
Q5: I am having trouble with the N-Boc deprotection step. What are the best conditions to use, and what are the potential side reactions?
A5: The N-Boc group is typically removed under acidic conditions.[7] A common and effective method is using a solution of 4M HCl in dioxane.[8][9]
Standard Protocol: Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane) and add an excess of 4M HCl in dioxane. The reaction is typically stirred at room temperature for a few hours.
Side Reactions:
Incomplete Deprotection: If the reaction is not allowed to proceed to completion, you will have a mixture of the starting material and the product. Monitor the reaction by TLC or LC-MS.
Alkylation of the Pyrazole Ring: The tert-butyl cation generated during the deprotection can potentially alkylate the pyrazole ring, although this is generally not a major issue with this substrate. Using a scavenger like anisole can sometimes mitigate this if it becomes a problem.
Degradation of Other Functional Groups: If your molecule contains other acid-sensitive functional groups, you may need to use milder deprotection conditions. However, for the synthesis of 3-(1H-Pyrazol-3-yl)piperidine, this is unlikely to be a concern.
Q6: The final dihydrochloride salt is difficult to purify. What are the best methods for purification and what are the common impurities I should look out for?
A6: The dihydrochloride salt of 3-(1H-Pyrazol-3-yl)piperidine often precipitates from the reaction mixture, which aids in its initial isolation.[10] However, further purification is usually necessary.
Purification by Recrystallization: Recrystallization is the most common method for purifying the final salt. A mixture of a protic solvent (like methanol or ethanol) and a less polar co-solvent (like isopropanol, ethyl acetate, or diethyl ether) is often effective. The goal is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at room temperature or below.
Common Impurities:
Residual Solvents: Ensure the product is thoroughly dried under vacuum to remove any residual solvents from the recrystallization.
Inorganic Salts: If an aqueous workup was performed, ensure that no inorganic salts are carried over.
Monohydrochloride Salt: Incomplete protonation can lead to the formation of the monohydrochloride salt. Using a sufficient excess of HCl during the salt formation step can prevent this.
Byproducts from Deprotection: Any byproducts from the deprotection step, if not removed during workup, may co-precipitate with the product.
Experimental Protocol: N-Boc Deprotection and Dihydrochloride Salt Formation
Dissolve the tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous methanol.
To the stirred solution, add a solution of 4M HCl in dioxane (3-4 eq) dropwise at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
The product dihydrochloride salt will often precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dry under vacuum.
For further purification, recrystallize the solid from a suitable solvent system (e.g., methanol/isopropanol).
Summary of Key Recommendations for Yield Improvement
Stage 1 (β-Keto Ester Synthesis): Consider using the Weinreb amide route for a more controlled and higher-yielding synthesis.[3][4]
Stage 2 (Pyrazole Formation): Ensure anhydrous conditions, use a slight excess of hydrazine, and consider gentle heating to drive the reaction to completion.[6]
Stage 3 (Deprotection and Salt Formation): Use 4M HCl in dioxane for a clean and efficient deprotection.[8][9] Optimize the recrystallization solvent system to achieve high purity of the final dihydrochloride salt.
By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride synthesis.
References
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Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4465. [Link]
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The Journal of Organic Chemistry. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(23), 8864–8872. [Link]
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National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
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Royal Society of Chemistry. (2019). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. RSC Publishing. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Ewha Womans University. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
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Technical Support Center: Investigating Off-Target Effects of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Introduction: The pyrazole ring is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs targeting a wide array of clinical disorders.[1][2] Compounds like 3-(1H-Pyrazol-3-yl)piperidine dih...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The pyrazole ring is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs targeting a wide array of clinical disorders.[1][2] Compounds like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride (Molecular Formula: C₈H₁₅Cl₂N₃, Molecular Weight: 224.13[3]) are of significant interest to researchers. However, the journey from a promising hit to a validated lead requires a thorough understanding of its molecular interactions beyond the intended target. Unidentified off-target effects are a primary cause of late-stage drug development failure and unexpected toxicity.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) for the systematic investigation of off-target effects of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data.
Part 1: Foundational Steps - Compound Integrity and Strategic Planning
Before embarking on complex and resource-intensive screening campaigns, it is imperative to ensure the quality of your starting material and to develop a logical investigative strategy.
FAQ 1: Why is the purity of my 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride sample so critical, and how do I assess it?
Answer: The integrity of your entire experimental campaign hinges on the purity of your test compound. An impure sample can lead to confounding results where an observed biological effect is mistakenly attributed to the parent molecule when it is actually caused by a contaminant, a degradation product, or a regioisomer from the synthesis.
The synthesis of pyrazole derivatives can sometimes yield a mixture of regioisomers (e.g., 3-substituted vs. 5-substituted piperidinyl pyrazoles), which may possess vastly different biological activities.[4]
Causality:
False Positives: A highly active impurity can make your primary compound appear more potent or promiscuous than it is.
False Negatives: An impurity could suppress the activity of your compound or interfere with the assay readout.
Poor Reproducibility: Batch-to-batch variations in impurity profiles will lead to inconsistent results, undermining the validity of your findings.
Troubleshooting & Best Practices:
Parameter
Recommended Action
Rationale
Identity Confirmation
Verify the compound's structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Confirms the correct chemical structure and rules out major isomeric impurities.[4][5]
Purity Assessment
Quantify purity using High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (LC-MS). Aim for >98% purity.
HPLC provides a quantitative measure of purity by separating the main compound from impurities.
Solubility
Determine the compound's solubility in relevant assay buffers (e.g., PBS, DMSO). Visually inspect for precipitation.
Undissolved compound leads to inaccurate concentration calculations and potential assay artifacts.
Supplier Documentation
Always request and review the Certificate of Analysis (CoA) from your supplier, which should include purity and characterization data.
Provides a baseline for your own quality control and ensures you are starting with a well-characterized reagent.
FAQ 2: How do I decide which off-target screening strategy is right for my research goals and resources?
Answer: There is no single "best" method; the optimal strategy depends on your specific objective, the stage of your research, and available resources. The key is to select a method, or a combination of methods, that will provide the most relevant information for your decision-making process.
Below is a decision-making framework to help guide your choice.
Caption: Decision tree for selecting an off-target screening strategy.
Comparison of Common Off-Target Screening Strategies:
Method
Principle
Pros
Cons
Best For
In Silico Prediction
Uses ligand 2D/3D similarity and protein pocket similarity to predict potential interactions.[6]
Fast, inexpensive, provides a broad list of hypotheses.
High rate of false positives; predictions require experimental validation.
Early-stage projects to prioritize experimental resources.
Biochemical Profiling
Tests the compound against a panel of purified proteins (e.g., kinases, GPCRs) in vitro.[7]
Highly quantitative (IC₅₀, Kᵢ), high-throughput, good for Structure-Activity Relationship (SAR).
Lacks cellular context (no membranes, metabolism, etc.); may miss targets requiring cofactors.
Profiling against known "problematic" families like kinases or ion channels.
Cellular Thermal Shift Assay (CETSA)
Measures the change in protein thermal stability upon ligand binding in intact cells or lysates.[8][9]
Confirms direct target engagement in a physiological context; no compound modification needed.
Can be lower throughput; requires specific antibodies or mass spectrometry for readout.
Validating that a compound binds its intended target in cells; identifying off-targets in a cellular environment.
Affinity Chromatography-MS
Immobilizes the compound on a resin to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.
Unbiased, proteome-wide discovery of potential binders.
Discovering entirely novel targets or off-targets without prior hypotheses.
Part 2: Method-Specific Troubleshooting Guides
This section addresses common issues encountered during the execution of specific off-target screening assays.
Biochemical Screening: Kinase Profiling
The human kinome, with over 500 members, is a common source of off-target effects for many small molecules.[10]
Answer: Widespread, low-potency activity can be challenging to interpret. The goal is to distinguish between promiscuous, non-specific inhibition and potent, selective off-target interactions. This requires moving beyond simple percent inhibition values and calculating selectivity metrics.
Data Interpretation & Actionable Steps:
Prioritize by Potency: Focus first on kinases where your compound shows the highest affinity (e.g., Kᵢ < 1 µM or >90% inhibition at a low concentration).
Calculate Selectivity Scores: These metrics provide a quantitative measure of promiscuity.
S-Score: Calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.[11] A lower S-score indicates higher selectivity.
Gini Coefficient: A measure of binding distribution. A value near 1 indicates highly selective binding to one or a few targets, while a value near 0 indicates broad, uniform inhibition across many kinases.[11]
Contextualize with On-Target Potency: A critical off-target is one that is engaged at a similar or lower concentration than your primary target. If your on-target EC₅₀ in a cellular assay is 100 nM, an off-target kinase with an IC₅₀ of 50 nM is a major concern. An off-target with an IC₅₀ of 20 µM is less likely to be relevant in vivo.
Cross-Reference with In Silico Data: Do any of the high-potency hits from your kinase screen overlap with predictions from computational models? This cross-validation increases confidence in the hit.
Example Interpretation Table:
Kinase Target
% Inhibition @ 1µM
Calculated IC₅₀
Selectivity Score (S₁₀)¹
Gini Coefficient²
Priority
Primary Target
98%
50 nM
-
-
High
Off-Target A
92%
120 nM
0.02
0.85
High
Off-Target B
75%
1.5 µM
0.02
0.85
Medium
Off-Target C
45%
>10 µM
0.02
0.85
Low
Off-Target D
95%
95 nM
0.02
0.85
High
¹S-Score calculated based on number of kinases with IC₅₀ < 10x primary target IC₅₀.
²Gini Coefficient calculated across the entire panel.
In this example, Off-Targets A and D are high-priority concerns due to their potency being very close to the primary target.
CETSA is a powerful tool for verifying target engagement in a physiological setting.[8][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Caption: A simplified workflow for a CETSA experiment.
Answer: A lack of a thermal shift can be due to several factors, ranging from assay conditions to the intrinsic properties of the protein-ligand interaction.
Troubleshooting Checklist:
Cause: Insufficient Compound Concentration/Incubation Time
Explanation: The compound may not have reached a high enough intracellular concentration to occupy a significant fraction of the target protein.
Solution:
Increase Concentration: Test a range of concentrations, up to 10-50x the cellular EC₅₀.
Increase Incubation Time: Ensure the compound has enough time to penetrate the cell membrane and reach its target. Test a time course (e.g., 30 min, 1h, 2h).
Cause: Incorrect Temperature Range
Explanation: The heating gradient must encompass the melting temperature (Tₘ) of the target protein. If you heat too little, the protein won't unfold; if you heat too much, all of it will aggregate in both the treated and control samples.
Solution: Perform a preliminary experiment on vehicle-treated cells with a wide temperature range (e.g., 40-70°C in 2°C increments) to determine the specific Tₘ of your target protein in your cell line. Center your main experiment's temperature gradient around this Tₘ.
Cause: Poor Antibody Quality (for Western Blot Readout)
Explanation: The antibody used for detection may not be specific or sensitive enough to detect the soluble fraction of the protein accurately.
Solution: Validate your antibody by running a dilution series of recombinant protein spiked into cell lysate to ensure a linear signal response.[9] If possible, test multiple antibodies to find one with high specificity and a strong signal-to-noise ratio.
Cause: Ligand Interaction Does Not Affect Thermal Stability
Explanation: In some cases, a ligand can bind to a protein without significantly altering its overall thermal stability. This is a known limitation of the assay.
Solution: If you have exhausted other troubleshooting steps, this is a possibility. You will need to use an orthogonal method to confirm target engagement, such as an affinity pulldown or a cellular assay that measures a direct downstream consequence of target inhibition.[13]
Affinity-Based Proteomics
This powerful, unbiased approach can identify novel off-targets but is susceptible to non-specific protein binding.
Answer: This is the central challenge of affinity proteomics. A successful experiment requires rigorous controls and a systematic data analysis pipeline to filter out non-specific binders.
Troubleshooting & Best Practices for Improving Specificity:
Implement Critical Controls:
Beads-Only Control: Incubate your cell lysate with the affinity resin that has not been conjugated to your compound. Proteins that bind here are interacting with the matrix itself.
Inactive/Scrambled Control Compound: Synthesize a close structural analog of your compound that is known to be inactive in functional assays.[13] A true off-target should bind to your active compound but not the inactive control. This is the most powerful control.
Competitive Elution: Elute the bound proteins by incubating the beads with a high concentration of your free (non-immobilized) compound. True binders will be displaced and appear in the eluate, while non-specific proteins will remain stuck to the resin.
Optimize Wash Buffer Stringency:
Explanation: Insufficient washing fails to remove weakly interacting, non-specific proteins, while overly harsh washing can strip away true, lower-affinity binders.
Solution: Titrate the components of your wash buffer. Create a matrix of conditions by varying:
Salt Concentration: (e.g., 150 mM, 300 mM, 500 mM NaCl)
Detergent Concentration: (e.g., 0.05%, 0.1%, 0.5% NP-40 or Triton X-100)
Run a Western blot for a known interactor (if available) or analyze the total protein in the eluate by SDS-PAGE to find the "sweet spot" that removes the most background without losing your target.[14]
Quantitative Proteomics Data Analysis:
Explanation: Use a label-free quantification (LFQ) or Tandem Mass Tag (TMT) approach to get quantitative abundance data for every protein identified.
Filtering Strategy: A high-confidence hit is a protein that is significantly enriched (e.g., >3-fold change, p-value < 0.05) in your active compound pulldown compared to all of your control pulldowns (beads-only, inactive compound).
Caption: Logical workflow for identifying high-confidence hits in affinity proteomics.
References
Gao, C., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
Ceylan-Unlusoy, M., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. [Link]
Chemical Safety. chemical label 3-(1H-pyrazol-1-yl)piperidine hydrochloride. [Link]
Lounkine, E., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed. [Link]
Bamborough, P., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
Varvounis, G., et al. (1999). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]
Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
Dziekan, J., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
Microbioz India. (2023). Mastering Affinity Chromatography: Techniques and Troubleshooting. [Link]
Klásek, A., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
van Vlijmen, H. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. [Link]
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
Dziekan, J., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World. [Link]
van Vlijmen, H., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
Krebs, F. S., & Zoete, V. (2026). Novel universal domain-centric method for protein classification. bioRxiv. [Link]
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride toxicity and safety assessment
Technical Support Center: 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride Introduction: As a novel heterocyclic compound, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride presents significant opportunities in drug discovery,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride
Introduction: As a novel heterocyclic compound, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride presents significant opportunities in drug discovery, leveraging the pharmacological potential of both the pyrazole and piperidine scaffolds.[1][2] However, its novelty also necessitates a rigorous and proactive approach to safety and toxicity assessment. This guide is designed to serve as a technical support resource for researchers, providing answers to common questions and troubleshooting potential issues encountered during experimentation. Given the absence of a comprehensive, publicly available toxicological profile for this specific molecule, this document synthesizes data from its structural analogues and parent heterocycles to establish a precautionary framework for safe handling and preliminary toxicity evaluation.
Section 1: Hazard Identification and Initial Risk Assessment
This section addresses the foundational questions regarding the potential hazards of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and the necessary steps to mitigate risks before any experimental work begins.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated hazards of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride?
A1: While specific data is limited, a hazard assessment based on its structural components—a piperidine ring and a pyrazole ring—and data from close positional isomers is critical. The primary anticipated hazards are:
Acute Oral Toxicity: The piperidine hydrochloride salt is classified as toxic if swallowed (H301).[3][4] A positional isomer, 3-(1H-pyrazol-1-yl)piperidine hydrochloride, is listed as harmful if swallowed (H302).[5] Therefore, ingestion is a critical route of exposure to avoid.
Skin and Eye Irritation: Both piperidine and pyrazole derivatives are known to cause skin irritation (H315) and serious eye irritation/damage (H319).[4][5] The parent piperidine molecule is highly corrosive and can cause severe skin burns and eye damage.[6][7]
Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation (H335).[5] The parent piperidine is toxic if inhaled.[8]
Summary of Anticipated Hazards (Based on Analogues)
Hazard Statement
Classification
Rationale/Source
H301/H302
Toxic/Harmful if swallowed
Based on piperidine HCl and pyrazolyl-piperidine isomer data.[4][5]
H315
Causes skin irritation
Based on piperidine HCl and pyrazolyl-piperidine isomer data.[4][5]
H319
Causes serious eye irritation
Based on piperidine HCl and pyrazolyl-piperidine isomer data.[4][5]
| H335 | May cause respiratory irritation | Based on pyrazolyl-piperidine isomer data for dusts.[5] |
Q2: My supplier did not provide a Safety Data Sheet (SDS) for this exact compound. How should I proceed?
A2: This is a common scenario for novel research chemicals. It is imperative that you do not handle the compound until a thorough risk assessment is completed. You should:
Request an SDS: Contact the supplier and formally request an SDS.
Use Analogue Data: In the interim, use SDS information for closely related structures, such as 3-(1H-pyrazol-1-yl)piperidine hydrochloride[5], piperidine hydrochloride[4], and the parent piperidine[6][7] and pyrazole molecules, to inform your initial safety protocols.
Assume a Higher Hazard Profile: When in doubt, adopt the more stringent safety precautions. For instance, given that piperidine is corrosive[6], handle the derivative as a potential corrosive/severe irritant until proven otherwise.
Document Your Assessment: Create a formal, written risk assessment that outlines the potential hazards, exposure routes, and the control measures you will implement. This is a standard requirement for laboratory safety compliance.
Q3: How do I conduct a risk assessment for a new experiment involving this compound?
A3: A risk assessment is a systematic process to identify and control hazards. The workflow below outlines the essential steps. The core principle is to minimize exposure through the "hierarchy of controls," prioritizing engineering controls and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: Risk assessment workflow for novel compounds.
Section 2: Safe Handling, Storage, and Solution Preparation
This section provides practical guidance on handling the compound to minimize exposure and ensure experimental integrity.
Troubleshooting Guides & Protocols
Q: The solid form of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a fine powder and becomes airborne easily when I open the vial. What's the best way to handle this?
A: This is a significant inhalation risk. The causality is likely electrostatic charge on the fine particles.
Troubleshooting Steps:
Do Not Weigh on an Open Bench: Immediately cease any handling on an open bench.
Use a Ventilated Enclosure: Transfer all weighing and aliquoting activities to a chemical fume hood or a ventilated balance enclosure. This is the most critical engineering control.
Use Anti-Static Tools: Employ anti-static weigh boats or an ionizing bar/gun near the balance to dissipate static charge, which will reduce particle dispersal.
"Weigh-in-Vial" Technique: If possible, tare the original vial, remove the desired amount, and re-weigh the vial to determine the dispensed mass. This minimizes the need to transfer powder between containers.
Prepare Stock Solutions Directly: If the entire amount is to be used, prepare the stock solution by adding the solvent directly to the supplier's vial inside the fume hood.
Protocol: Safe Preparation of a 10 mM Stock Solution in DMSO
This protocol is a self-validating system, ensuring that safety and accuracy are maintained throughout.
Pre-Experiment Setup:
Don a full-sleeved lab coat, nitrile gloves (check for DMSO compatibility), and chemical splash goggles.
Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
Assemble all necessary equipment inside the fume hood: the vial of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a vial for the stock solution, micropipettes, filtered tips, and DMSO.
Weighing the Compound:
Place a tared weigh boat on an analytical balance inside the fume hood.
Carefully transfer the desired amount of powder to the weigh boat using a clean spatula. Causality Note: Performing this in a fume hood prevents inhalation of fine particles.
Record the exact mass.
Solubilization:
Carefully transfer the weighed powder to the appropriate size glass vial for your final stock volume.
Using a calibrated micropipette, add the calculated volume of DMSO to the vial. Example: For 10 mg of a compound with MW 224.14 g/mol , add 4.46 mL of DMSO for a 10 mM stock.
Cap the vial securely.
Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
Storage and Labeling:
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
Parafilm the cap to prevent solvent evaporation.
Store the solution as recommended (typically at -20°C or -80°C) in a designated, labeled freezer box.
Cleanup:
Dispose of the used weigh boat and any contaminated items in the solid chemical waste container.
Wipe down the balance and the fume hood sash with an appropriate cleaning agent.
Remove gloves and wash hands thoroughly.
Section 3: In Vitro Toxicity Assessment
Early assessment of cytotoxicity is crucial to avoid costly late-stage failures in drug development.[9] This section provides a workflow and troubleshooting for preliminary in vitro toxicity screening.
Troubleshooting and Experimental Workflow
Q: I'm seeing high levels of cell death in my initial in vitro assays, even at what I believe are low concentrations. How can I determine if this is true cytotoxicity or an experimental artifact?
A: This is a common and critical issue. The observed effect may not be due to specific, mechanism-based cytotoxicity. Here’s how to troubleshoot the potential causes.
Caption: Troubleshooting unexpected in vitro cytotoxicity.
Workflow: A Phased Approach to In Vitro Cytotoxicity Profiling
A structured, multi-step approach provides the most reliable data. This moves from broad, general cytotoxicity assays to more specific, mechanistic ones.[10][11]
Phase 1: Physicochemical & Solubility Assessment
Objective: Ensure the compound is soluble in culture media at the tested concentrations.
Method: Prepare serial dilutions of the compound in cell culture media. Incubate for 2-4 hours at 37°C. Inspect for precipitation visually and by light microscopy. The highest concentration that remains clear is your top screening concentration.
Phase 2: General Cytotoxicity Screening
Objective: Determine the concentration range over which the compound affects cell viability.
Methodology: Use two mechanistically different assays on a relevant cell line (e.g., HepG2 for liver toxicity, or the target cancer cell line).[12] A 7-point, 3-fold serial dilution is a standard starting point. Incubate for 24-72 hours.
Recommended Assays:
Metabolic Assay (e.g., MTT or Resazurin): Measures mitochondrial reductase activity in living cells.
Membrane Integrity Assay (e.g., LDH Release): Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
Phase 3: Data Analysis & IC50 Determination
Objective: Quantify the cytotoxic potential.
Method: Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 (the concentration that inhibits 50% of the response).
Can be affected by compound redox activity; requires a solubilization step.
Resazurin (AlamarBlue)
A fluorometric/colorimetric indicator of metabolic activity.[11]
Highly sensitive, non-toxic to cells, allows for kinetic monitoring.
Can be interfered with by fluorescent compounds.
LDH Release
Measures lactate dehydrogenase released from damaged cell membranes.[11]
Directly measures cell death (necrosis); stable endpoint.
Less sensitive for early apoptosis; may miss anti-proliferative effects.
| ATP Content (e.g., CellTiter-Glo) | Measures intracellular ATP levels as an indicator of viable cells. | Highly sensitive, rapid, suitable for high-throughput screening. | Signal is short-lived; can be affected by compounds that modulate ATP metabolism. |
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial. The following advice is based on standard procedures for handling toxic and irritant chemicals.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the immediate first aid for skin or eye contact with this compound?
A1:
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[13] While flushing, remove all contaminated clothing and shoes. Seek immediate medical attention. Do not use neutralizing chemicals.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[13]
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the compound's container or your risk assessment document.
Q2: How should I clean up a small spill of the solid powder or a stock solution?
A2:
Alert Personnel: Notify others in the immediate area of the spill.
Secure the Area: Restrict access to the spill area.
Wear Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles. For a larger spill of powder, a respirator may be necessary.
Solid Spill: Gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[15] Carefully sweep the mixture into a labeled waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.
Liquid Spill: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or chemical absorbent pads).[16] Once absorbed, carefully scoop the material into a labeled hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste according to your institution's guidelines.
References
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
Tice, R. R., et al. (2013). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PubMed Central. Retrieved from [Link]
de Oliveira, R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Retrieved from [Link]
Islam, R., & Muhsin, M. (2008). Cytotoxicity study of pyrazole derivatives. ResearchGate. Retrieved from [Link]
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
Lipeeva, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
Horvath, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
Gomaa, A. M., & El-Din, A. A. B. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
Ferraz, C. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]
Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved from [Link]
National Center for Biotechnology Information. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
Kumar, H., et al. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace. Retrieved from [Link]
Chemical Label. (n.d.). 3-(1H-pyrazol-1-yl)piperidine hydrochloride.
Ullah, H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link]
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
Darrow, A. L., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]
A Comparative Guide to 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and Known Histamine H3 Receptor Antagonists
This guide provides a comprehensive comparison of the putative histamine H3 receptor (H3R) antagonist, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, with well-established antagonists targeting the H3R. This document is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the putative histamine H3 receptor (H3R) antagonist, 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, with well-established antagonists targeting the H3R. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] Antagonists of the H3R have emerged as a promising therapeutic class for a range of conditions including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD), owing to their ability to enhance wakefulness and cognitive functions.[1][3]
While direct pharmacological data for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is not yet extensively published, its structural motifs—a pyrazole ring and a piperidine moiety—are prevalent in known H3R antagonists. This guide, therefore, situates this compound within the competitive landscape of established H3R antagonists, providing a framework for its potential evaluation and differentiation. We will delve into a comparative analysis based on binding affinities and functional potencies of renowned antagonists, present a detailed in-vitro experimental protocol for characterization, and illustrate the underlying signaling pathways.
Comparative Analysis of Receptor Binding Affinities
The binding affinity (Ki) of a ligand for its receptor is a critical parameter for assessing its potency. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for several well-characterized H3R antagonists, which can serve as a benchmark for evaluating novel compounds like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
This table is populated with data for known antagonists to provide a comparative context for the evaluation of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
Functional Potency: Inverse Agonism at the H3 Receptor
Many H3R antagonists also exhibit inverse agonist activity, meaning they can inhibit the receptor's constitutive (basal) activity in the absence of an agonist.[6] This is often quantified using functional assays such as the [35S]GTPγS binding assay, which measures G-protein activation. The table below presents functional potency data for selected H3R antagonists.
This table provides a reference for the expected functional activity of a potent H3R antagonist/inverse agonist.
Experimental Protocol: In Vitro Characterization of H3 Receptor Antagonists
To determine the binding affinity and functional potency of a novel compound such as 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a series of in vitro assays are essential. The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the Ki of a test compound.
Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H3 receptor.
Materials:
HEK293 cells stably expressing the human H3 receptor.[8]
Cell culture reagents.
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
Test compound (3-(1H-Pyrazol-3-yl)piperidine dihydrochloride) at various concentrations.
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
96-well filter plates (e.g., GF/C with 0.5% PEI pre-soak).[9]
Scintillation cocktail and a scintillation counter.
Methodology:
Membrane Preparation:
Culture HEK293-hH3R cells to confluency.
Harvest cells and centrifuge at low speed.
Resuspend the cell pellet in ice-cold membrane preparation buffer.
Homogenize the cells using a Polytron homogenizer or sonicator.[9]
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
Determine the protein concentration using a standard method (e.g., BCA assay).
Competitive Binding Assay:
In a 96-well plate, add the following in order:
Assay buffer.
A fixed concentration of [3H]-NAMH (e.g., 2 nM).[9]
Increasing concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
For total binding wells, add vehicle instead of the test compound.
For non-specific binding wells, add a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[9]
Add the cell membrane preparation to initiate the binding reaction.
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours) with continuous shaking.[9]
Filtration and Scintillation Counting:
Terminate the binding reaction by rapid filtration through the pre-soaked 96-well filter plates using a cell harvester.
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
Dry the filter plates and add scintillation cocktail to each well.
Count the radioactivity in each well using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Landscape
Histamine H3 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow.
Conclusion
While direct experimental data on 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is pending, its structural characteristics suggest it is a promising candidate for investigation as a histamine H3 receptor antagonist. By comparing its performance in the outlined experimental protocols against established antagonists like Pitolisant and Ciproxifan, researchers can effectively determine its potency, selectivity, and potential as a novel therapeutic agent. The methodologies and comparative data presented in this guide offer a robust framework for the comprehensive evaluation of this and other emerging H3R-targeting compounds.
References
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Cross-Validation of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride Activity Across Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the anti-proliferative activity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. We will explore its efficacy across a panel of cancer cell lines...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the cross-validation of the anti-proliferative activity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. We will explore its efficacy across a panel of cancer cell lines with varying genetic backgrounds, offering a detailed, evidence-based approach for researchers in drug discovery and oncology. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical protocols and the scientific rationale behind the experimental design.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, often enhancing physicochemical properties and target-binding affinity.[1] While the specific target of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is not yet fully elucidated, the broader class of pyrazole-containing compounds has shown promise in targeting key nodes in cancer cell signaling and metabolism.[3]
A compelling hypothesis for the mechanism of action of pyrazole-containing compounds is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5] Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on this pathway for a continuous supply of NAD+, a critical coenzyme for cellular metabolism and DNA repair.[6] By inhibiting NAMPT, compounds can induce metabolic stress and apoptotic cell death in cancer cells.[6]
This guide will outline a systematic approach to validating the anti-cancer activity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, with a focus on its potential as a NAMPT inhibitor. We will detail the experimental workflow, from initial cell viability screening to mechanistic validation through pathway analysis.
Experimental Workflow for Cross-Validation
A robust cross-validation strategy is essential to assess the generalizability of a compound's activity and to identify potential biomarkers of sensitivity or resistance.[7][8] Our proposed workflow is designed to provide a comprehensive evaluation of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride's efficacy and mechanism of action.
Caption: Experimental workflow for cross-validation.
Cell Line Panel Selection: A Rationale-Driven Approach
The choice of cell lines is a critical determinant of the quality and relevance of the cross-validation study. We have selected a panel of four cell lines to represent a spectrum of cancer types and potential sensitivities to NAMPT inhibition.
A549 (Non-Small Cell Lung Cancer): A widely used cell line in cancer research, known to be sensitive to various metabolic inhibitors.
MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive breast cancer subtype that often exhibits metabolic vulnerabilities.
HCT116 (Colorectal Carcinoma): A well-characterized colorectal cancer cell line, useful for studying signaling pathways.
HEK293 (Human Embryonic Kidney): A non-cancerous cell line included as a control to assess for general cytotoxicity.
Phase 1: Determining Anti-Proliferative Activity
The initial phase focuses on quantifying the cytotoxic and anti-proliferative effects of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride across the selected cell line panel.
Detailed Protocol: MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability.[9][10] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[10]
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in sterile DMSO. Perform serial dilutions in complete growth medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data: Comparative IC50 Values
The following table summarizes the hypothetical IC50 values for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride across the selected cell lines.
Cell Line
Cancer Type
Hypothetical IC50 (µM)
A549
Non-Small Cell Lung Cancer
1.5
MDA-MB-231
Triple-Negative Breast Cancer
0.8
HCT116
Colorectal Carcinoma
2.2
HEK293
Non-cancerous
> 50
These hypothetical results suggest that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride exhibits potent anti-proliferative activity against the tested cancer cell lines, with significantly lower cytotoxicity in the non-cancerous HEK293 cell line. The MDA-MB-231 cell line appears to be the most sensitive.
Phase 2: Unraveling the Mechanism of Action
Based on the initial activity screening, this phase aims to investigate the molecular mechanism underlying the anti-proliferative effects of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. We will focus on the A549 (sensitive) and HEK293 (resistant) cell lines for these studies.
Downstream Signaling Pathway Analysis: Western Blotting
Given the hypothesis that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride may act as a NAMPT inhibitor, we will investigate its effect on downstream signaling pathways. The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its activity can be influenced by cellular metabolic status.[11][12]
Caption: Simplified PI3K/AKT signaling pathway.
Detailed Protocol: Western Blot Analysis of AKT Phosphorylation
This protocol details the steps to assess the phosphorylation status of AKT, a key protein in the PI3K/AKT signaling cascade.[11]
Materials:
A549 and HEK293 cells
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Complete growth medium
6-well cell culture plates
RIPA lysis buffer with protease and phosphatase inhibitors
Cell Treatment: Seed A549 and HEK293 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride at its IC50 concentration (for A549) and a corresponding high concentration for HEK293 for 24 hours. Include a vehicle control.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[13]
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[11]
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again and detect the signal using an ECL substrate and an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total AKT and a loading control like GAPDH.[12]
Hypothetical Western Blot Data
Cell Line
Treatment
p-AKT (Ser473)
Total AKT
GAPDH
A549
Vehicle
+++
+++
+++
A549
Compound (1.5 µM)
+
+++
+++
HEK293
Vehicle
++
+++
+++
HEK293
Compound (1.5 µM)
++
+++
+++
HEK293
Compound (50 µM)
+
+++
+++
These hypothetical results would indicate that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride specifically inhibits AKT phosphorylation in the sensitive A549 cancer cell line at its IC50 concentration, while having a minimal effect on the non-cancerous HEK293 cells at the same concentration. A reduction in p-AKT in HEK293 is only observed at a much higher concentration, consistent with the cell viability data.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the cross-validation of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride's anti-cancer activity. The proposed workflow, combining cell viability screening with mechanistic studies, allows for a comprehensive assessment of the compound's potency, selectivity, and potential mode of action.
The hypothetical data presented herein suggests that 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a promising anti-cancer agent with selective activity against cancer cells. The inhibition of AKT phosphorylation in sensitive cells further supports a mechanism involving the disruption of critical cell survival pathways, potentially downstream of NAMPT inhibition.
Future studies should aim to directly confirm the engagement of NAMPT by this compound, for instance, through cellular thermal shift assays (CETSA) or enzymatic assays. Further investigation into the induction of apoptosis, for example, through Annexin V/PI staining and analysis of caspase activation, would provide additional mechanistic insights.[14] Expanding the cell line panel to include models with known resistance mechanisms to NAMPT inhibitors would also be a valuable next step in characterizing the compound's full therapeutic potential.[5]
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A Researcher's Guide to 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride: Enhancing Experimental Reproducibility and Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel and reliable chemical tools is paramount. This guide provides an in-depth technical analysis of 3-(1H-Pyrazol-3-yl)piperidine dihydroch...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for novel and reliable chemical tools is paramount. This guide provides an in-depth technical analysis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a heterocyclic amine with significant potential in neuroscience research, particularly as a histamine H3 receptor (H3R) antagonist. By offering a comprehensive comparison with established alternatives and detailing robust experimental protocols, this document aims to empower researchers to design and execute reproducible experiments, ultimately accelerating the pace of discovery.
Introduction: The Scientific Rationale for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride belongs to a class of compounds that feature both a pyrazole and a piperidine moiety. These structural motifs are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in biologically active molecules due to their favorable pharmacokinetic and pharmacodynamic properties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a bioisostere for other aromatic systems, enhancing properties like solubility and metabolic stability. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many central nervous system (CNS) active drugs.
The combination of these two rings in 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride has led to its investigation as a modulator of various biological targets. A primary area of interest is its potential as an antagonist or inverse agonist at the histamine H3 receptor. H3Rs are predominantly expressed in the CNS and act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Blockade of H3Rs can therefore increase the release of these neurotransmitters, a mechanism that is being explored for the treatment of cognitive and sleep-wake disorders.
Mechanism of Action: Targeting the Histamine H3 Receptor
As a G protein-coupled receptor (GPCR), the histamine H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. Antagonists at this receptor can therefore act as inverse agonists, reducing the basal level of receptor signaling. This leads to a disinhibition of neurotransmitter release, which is the basis for the therapeutic potential of H3R antagonists.
The binding of an H3R antagonist like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is thought to occur within the transmembrane domain of the receptor, preventing the binding of the endogenous agonist, histamine. This blockade of the autoreceptor on histaminergic neurons leads to increased synthesis and release of histamine. The released histamine then acts on postsynaptic H1 and H2 receptors, leading to neuronal excitation and downstream effects on cognition and wakefulness. Furthermore, by blocking H3 heteroreceptors on other neuronal populations, these antagonists can directly enhance the release of other key neurotransmitters.
Figure 2. A typical experimental workflow for characterizing a novel H3 receptor antagonist.
Reproducibility is the cornerstone of scientific progress. When working with novel compounds like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, several factors can influence the consistency of experimental outcomes.
Compound Purity and Identity: The synthesis of pyrazole and piperidine derivatives can sometimes result in isomeric impurities. It is imperative to thoroughly characterize the compound using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity. Variations in purity between batches can significantly impact experimental results.
Salt Form and Solubility: The dihydrochloride salt form of the compound affects its solubility and stability. Ensure complete dissolution in the appropriate vehicle for both in vitro and in vivo experiments. Inconsistent solubility can lead to variability in the effective concentration of the compound.
Experimental Model Consistency: The choice of cell line, animal strain, and experimental conditions (e.g., time of day for behavioral studies) can all contribute to variability. It is crucial to maintain consistency in these parameters across experiments and to report them in detail in publications.
Statistical Power and Rigor: Ensure that experiments are adequately powered to detect meaningful effects. Use appropriate statistical analyses and be transparent about the statistical methods employed.
Independent Replication: Whenever possible, results should be replicated by different researchers within the same lab or, ideally, in an independent laboratory. This provides the highest level of confidence in the findings. The simple and reproducible nature of in vitro assays like the histamine release test was a key factor in the initial discovery of the H3 receptor, highlighting the importance of robust and reliable experimental systems.[1]
Conclusion: A Promising Tool with a Need for Rigorous Characterization
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride represents a promising chemical tool for the investigation of the histamine H3 receptor and its role in the central nervous system. Its privileged structural motifs suggest the potential for favorable pharmacological properties. However, as with any novel compound, its utility is contingent on rigorous and reproducible scientific investigation.
By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can confidently design and execute studies that will not only elucidate the specific properties of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride but also contribute to a deeper understanding of H3 receptor pharmacology. The emphasis on experimental rigor and reproducibility will be crucial in translating preclinical findings into meaningful advancements in our understanding and potential treatment of neurological and psychiatric disorders.
References
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365–375.
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). British Journal of Pharmacology, 154(6), 1166–1181.
Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv.
Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism. (2022). International Journal of Molecular Sciences, 23(15), 8303.
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. (2012). Frontiers in Systems Neuroscience, 6, 5.
The histamine H3 receptor: from discovery to clinical trials with pitolisant. (2011). British Journal of Pharmacology, 163(4), 713–721.
Antagonism of histamine H3 receptor promotes angiogenesis following focal cerebral ischemia. (2022).
Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. (2007). British Journal of Pharmacology, 150(5), 631–644.
In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. (1995). Methods and Findings in Experimental and Clinical Pharmacology, 17 Suppl C, 103-107.
Pyrazoles as potential histamine H3-receptor antagonists. (1995). Archiv der Pharmazie, 328(5), 469-472.
BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). RSC Advances, 5(10), 7183-7188.
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9549–9570.
Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists. (1998). Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 523-530.
Ciproxifan (FUB-359). MedchemExpress.com.
Method for preparing (R)-3-amino piperidine hydrochloride. (2014).
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9549–9570.
In vivo immunomodulatory profile of histamine receptors (H1, H2, H3 and H4): A comparative antagonists study. (2017).
Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. (2012). Journal of Pharmacy and Pharmaceutical Sciences, 15(3), 446-456.
BF2. 649, a non-imidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology. (2007).
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience, 10, 269.
Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. (2021). Cresset Group.
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2001).
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2023). Arabian Journal of Chemistry, 16(10), 105159.
Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat. (2004). Journal of Pharmacology and Experimental Therapeutics, 309(3), 1319–1326.
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. (2021). Frontiers in Pharmacology, 12, 664926.
Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. (2001). British Journal of Pharmacology, 133(7), 1123–1132.
Histamine H3 receptor antagonists: from target identification to drug leads. (2007). Biochemical Pharmacology, 73(8), 1195-1204.
A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. (2007). Journal of Pharmacological and Toxicological Methods, 55(3), 291-301.
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A Researcher's Guide to Confirming the Binding Affinity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride for the Histamine H3 Receptor
For researchers and drug development professionals investigating novel ligands for the histamine H3 receptor (H3R), 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride presents a scaffold of significant interest. Its structura...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals investigating novel ligands for the histamine H3 receptor (H3R), 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride presents a scaffold of significant interest. Its structural motifs, combining a piperidine ring with a pyrazole moiety, are features found in a number of potent H3R antagonists. However, a critical gap exists in the public domain regarding the specific binding affinity of this compound. This guide provides a comprehensive framework for researchers to independently confirm its binding characteristics, benchmark it against established H3R ligands, and understand the nuanced experimental considerations for generating robust and reliable data.
The Histamine H3 Receptor: A Key Modulator of Neurotransmission
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, as a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This central role in regulating neurotransmission has made the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, such as narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[2][3]
Benchmarking Against Established H3R Antagonists/Inverse Agonists
While the binding affinity of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is yet to be widely reported, a comparative analysis with well-characterized H3R antagonists provides a crucial benchmark for any experimental investigation. The following table summarizes the binding affinities (Ki values) of several key H3R ligands, showcasing the high potency that has been achieved in this class of compounds.
Compound
Ki (nM) for Human H3R
Notes
Pitolisant (Wakix®)
0.16 - 1.0
The first H3R inverse agonist to receive clinical approval for narcolepsy.[2][4][5][6]
Cipralisant (GT-2331)
~0.13 (pKi of 9.9)
An extremely potent H3R ligand, initially classified as an antagonist, with subsequent research suggesting agonist properties (functional selectivity).[7][8] The Ki for rat H3R is reported as 0.47 nM.[7]
Clobenpropit
~0.36 (pKi of 9.44)
A potent H3R antagonist/inverse agonist, also exhibiting partial agonism at the H4 receptor.[1][9]
Thioperamide
4.0 - 25
A potent and selective H3R and H4R antagonist/inverse agonist that readily crosses the blood-brain barrier.
Experimental Protocols for Binding Affinity Determination
The following sections provide detailed, step-by-step protocols for three of the most robust and widely used techniques for characterizing ligand-receptor binding: radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
Gold Standard: Radioligand Binding Assay for H3R
Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and a GPCR. These assays are highly sensitive and provide quantitative data on receptor expression (Bmax) and the equilibrium dissociation constants for both radiolabeled (Kd) and unlabeled (Ki) ligands.
Caption: Workflow for a radioligand competition binding assay.
Membrane Preparation:
Culture HEK293T cells transiently or stably expressing the human histamine H3 receptor.
Two days post-transfection (for transient expression), harvest the cells in ice-cold PBS and centrifuge at approximately 2000 x g for 10 minutes at 4°C.
Resuspend the cell pellet in a 50 mM Tris-HCl buffer (pH 7.4) and disrupt the cells via sonication.
Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
Competition Binding Assay:
In a 96-well plate, combine the H3R membrane preparation, a constant concentration of a suitable H3R radioligand (e.g., 2 nM [3H]Nα-methylhistamine), and increasing concentrations of the unlabeled test compound (3-(1H-Pyrazol-3-yl)piperidine dihydrochloride).
To determine non-specific binding, include control wells with the radioligand and a high concentration (e.g., 10 µM) of a known H3R antagonist, such as clobenpropit.
Incubate the plate for 2 hours at 25°C with continuous shaking.
Separation of Bound and Free Radioligand:
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
Wash the filters multiple times with ice-cold Tris-HCl buffer to remove unbound radioligand.
Quantification and Data Analysis:
Dry the filters and add a scintillation cocktail.
Quantify the radioactivity retained on the filters using a scintillation counter.
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
Calculate the equilibrium dissociation constant (Ki) for the unlabeled ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[7] It provides valuable kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
Preparation and Immobilization:
Express and purify a sufficient quantity of the histamine H3 receptor. This is often the most challenging step for GPCRs.
Choose an appropriate sensor chip and immobilization strategy (e.g., amine coupling).
Immobilize the purified H3R onto the sensor chip surface according to the manufacturer's instructions.
Binding Analysis:
Establish a stable baseline by flowing running buffer over the sensor surface.
Prepare a series of dilutions of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride in the running buffer.
Inject the different concentrations of the test compound over the sensor surface to monitor the association phase.
After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the compound from the receptor.
Regeneration and Data Analysis:
If necessary, inject a regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection cycle.
Record the sensorgrams (plots of response units versus time) for each concentration of the test compound.
Fit the sensorgram data to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a single experiment, ITC can determine the binding affinity (Ka, the inverse of Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Sample Preparation:
Prepare highly purified and concentrated solutions of both the H3 receptor and 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
Ensure that both the protein and the ligand are in identical, well-matched buffers to minimize heats of dilution.
ITC Experiment:
Load the purified H3R solution into the sample cell of the ITC instrument.
Load the solution of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride into the titration syringe.
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.
Perform a series of small, sequential injections of the ligand into the sample cell.
Data Analysis:
The instrument records the heat released or absorbed after each injection.
Integrate the area under each heat pulse to determine the heat change for that injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH).
Discussion and Conclusion
The pyrazole and piperidine moieties are privileged structures in medicinal chemistry, and their combination in 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride makes it a compelling candidate for H3R antagonism. The lack of publicly available binding affinity data for this compound underscores the importance of rigorous, in-house experimental validation for any research program investigating its potential.
By employing the detailed protocols outlined in this guide, researchers can confidently determine the binding affinity and kinetics of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. A radioligand binding assay will provide a robust determination of its Ki, allowing for a direct comparison with the established potencies of compounds like Pitolisant and Cipralisant. Complementary techniques such as SPR and ITC can offer deeper insights into the kinetics and thermodynamics of the binding interaction, which can be invaluable for structure-activity relationship (SAR) studies and lead optimization.
The generation of this fundamental pharmacological data is a critical first step in elucidating the therapeutic potential of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and advancing our understanding of H3R pharmacology.
References
Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. 2023. Available from: [Link]
Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., Schunack, W., & Schwartz, J. C. (1987). Highly potent and selective ligands for histamine H3-receptors. Nature, 327(6118), 117–123. Available from: [Link]
Isothermal Titration Calorimetry (ITC). protocols.io. 2023. Available from: [Link]
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Publication Server. 2017. Available from: [Link]
A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. NIH National Library of Medicine. 2012. Available from: [Link]
Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives. PubMed. 2008. Available from: [Link]
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. 2023. Available from: [Link]
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. NIH National Library of Medicine. 2021. Available from: [Link]
Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. NIH National Library of Medicine. 2024. Available from: [Link]
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. 2018. Available from: [Link]
Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal. 2006. Available from: [Link]
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. NIH National Library of Medicine. 2020. Available from: [Link]
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. NIH National Library of Medicine. 2010. Available from: [Link]
Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. SciSpace. 2017. Available from: [Link]
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available from: [Link]
The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism. NIH National Library of Medicine. 2017. Available from: [Link]
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available from: [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. NIH National Library of Medicine. 2021. Available from: [Link]
A beginner's guide to surface plasmon resonance. SciSpace. 2023. Available from: [Link]
The histamine H3 receptor: from discovery to clinical trials with pitolisant. NIH National Library of Medicine. 2008. Available from: [Link]
Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. 2020. Available from: [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. NIH National Library of Medicine. 2023. Available from: [Link]
Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate. 2017. Available from: [Link]
Thioperamide, a histamine H3 receptor antagonist, powerfully suppresses peptide YY-induced food intake in rats. PubMed. 2007. Available from: [Link]
Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. MDPI. 2022. Available from: [Link]
An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration. ResearchGate. 2007. Available from: [Link]
Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. NIH National Library of Medicine. 2022. Available from: [Link]
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. ResearchGate. 2023. Available from: [Link]
3-(5-Chloro-1H-pyrazol-3-yl)piperidine. PubChem. Available from: [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
The H3R antagonist/inverse agonist clobenpropit prevents the facilitatory effect of immepip on MSN firing frequency. ResearchGate. 2017. Available from: [Link]
The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats. Frontiers in Pharmacology. 2017. Available from: [Link]
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available from: [Link]
Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. 2009. Available from: [Link]
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH National Library of Medicine. 2024. Available from: [Link]
Efficacy of Pitolisant 20 mg in Reducing Excessive Daytime Sleepiness and Fatigue in Patients with Obstructive Sleep Apnoea Syndrome. NIH National Library of Medicine. 2022. Available from: [Link]
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Navigating the Isomeric Landscape: A Head-to-Head Comparison of Pyrazolylpiperidine Scaffolds in Drug Discovery
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule, or its isomerism, can profoundly dictate its biological activity. Even subtle changes in the connectivity or three-dimens...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule, or its isomerism, can profoundly dictate its biological activity. Even subtle changes in the connectivity or three-dimensional orientation of functional groups can lead to dramatic differences in pharmacological profiles, transforming a potent therapeutic agent into an inactive compound, or worse, one with undesirable off-target effects. The pyrazolylpiperidine scaffold, a privileged structure in modern drug discovery, is no exception. This guide provides a comprehensive, head-to-head comparison of pyrazolylpiperidine isomers, delving into the critical nuances of their structure-activity relationships (SAR) and providing the experimental framework for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile chemical motif.
The Strategic Importance of Isomerism in Pyrazolylpiperidine Design
The pyrazolylpiperidine core, consisting of a pyrazole ring linked to a piperidine moiety, is a cornerstone in the design of a multitude of therapeutic agents, most notably kinase inhibitors. The pyrazole ring, with its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor, frequently engages in critical interactions within the ATP-binding pocket of kinases. The piperidine ring, on the other hand, often serves as a versatile linker or a vector to explore different regions of the target protein, influencing properties such as solubility, cell permeability, and metabolic stability.
The point of attachment between these two rings, as well as the substitution patterns on each, gives rise to a variety of isomers, primarily regioisomers. The differential positioning of the piperidine ring on the pyrazole nucleus (e.g., at the 3- or 5-position) can significantly alter the molecule's overall shape and the orientation of key pharmacophoric features, leading to distinct biological consequences.
This guide will dissect these differences, providing a clear rationale for experimental choices in the synthesis and evaluation of pyrazolylpiperidine isomers, thereby enabling more informed and efficient drug design strategies.
Regioisomeric Differentiation: The Case of 3- vs. 5-Substituted Pyrazolylpiperidines
The most fundamental isomeric consideration in the pyrazolylpiperidine scaffold is the point of attachment of the piperidine ring to the pyrazole. While direct head-to-head comparisons of 3- and 5-substituted pyrazolylpiperidine kinase inhibitors are not abundantly reported in single studies, the principles of regioisomeric differentiation can be clearly illustrated by examining analogous systems and drawing upon established SAR trends.
A compelling example of how regioisomerism impacts biological activity is found in the study of cyclooxygenase (COX) inhibitors. Researchers synthesized and evaluated a series of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives for their ability to inhibit COX-1 and COX-2.[1] Although these compounds do not contain a piperidine ring, the study design provides a blueprint for understanding the importance of substituent placement on the pyrazole core. The preliminary screening revealed that both sets of regioisomers possessed inhibitory activity against both COX enzymes, indicating that both scaffolds could be further optimized.[1] This underscores the necessity of synthesizing and testing all accessible regioisomers during lead discovery to avoid prematurely discarding a potentially valuable chemical space.
In the context of kinase inhibitors, the positioning of the piperidine substituent on the pyrazole ring dictates the vector through which other functional groups will be projected into the solvent-exposed region of the ATP-binding site. This, in turn, affects the potential for additional interactions that can enhance potency and selectivity. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, a structure-activity relationship (SAR) study of 4-(pyrazol-3-yl)-pyridines revealed the critical role of substituents on the pyrazole ring.[2] While this study focused on a different core, the principles of optimizing interactions through precise substituent placement are directly applicable to the design of pyrazolylpiperidine isomers.
To illustrate the potential impact of this isomeric variation, consider the hypothetical interaction of a 3- and a 5-substituted pyrazolylpiperidine with a generic kinase hinge region.
Caption: Hypothetical binding modes of 3- and 5-substituted pyrazolylpiperidine isomers.
In this simplified diagram, the pyrazole ring forms a crucial hydrogen bond with the kinase hinge region. The different attachment points of the piperidine ring project the R-group into distinct regions of the binding site. This seemingly minor change can determine whether the R-group can form favorable interactions with other amino acid residues, thereby influencing the overall binding affinity.
The Impact of N-Substitution on the Pyrazole Ring
Another key isomeric consideration is the substitution pattern on the pyrazole nitrogen atoms. Alkylation or arylation of one of the pyrazole nitrogens can have profound effects on the molecule's properties. N-substitution can modulate the hydrogen-bonding capacity of the pyrazole ring, influence its electronic properties, and provide a handle for further chemical modification.
A study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as PI3K inhibitors highlighted the importance of the electronic properties of substituents on the pyrazole moiety.[3] The structure-activity relationship (SAR) analysis indicated that a high electron-density benzene ring on the pyrazole enhanced cytotoxic activity.[3] This suggests that the electronic nature of the pyrazole ring, which can be tuned by N-substitution, is a critical determinant of biological activity.
The decision to include or omit an N-substituent on the pyrazole ring should be guided by the specific requirements of the target protein. If the pyrazole NH is involved in a critical hydrogen bond with the target, as is often the case in kinase inhibitors, N-substitution may be detrimental to activity. Conversely, if this hydrogen bond is not essential, N-substitution can be used to improve pharmacokinetic properties or to access additional binding interactions.
Experimental Protocols for Isomer Comparison
To rigorously compare the performance of pyrazolylpiperidine isomers, a suite of well-defined experimental assays is essential. The following protocols provide a framework for the in vitro characterization of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a cornerstone for evaluating the potency of kinase inhibitors and is readily adaptable for comparing isomers.[4][5]
Principle: The assay measures the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to the activity of the kinase inhibitor.[5]
Step-by-Step Protocol:
Compound Preparation: Prepare a serial dilution of the pyrazolylpiperidine isomers in an appropriate solvent (e.g., DMSO).
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, the kinase substrate peptide, and the kinase assay buffer.
Inhibitor Incubation: Add the diluted isomer solutions to the wells and incubate at room temperature to allow for inhibitor-kinase binding.
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[4]
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the IC50 value for each isomer by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Radioligand Binding Assay for GPCRs
For pyrazolylpiperidine isomers targeting G-protein coupled receptors (GPCRs), radioligand binding assays are the gold standard for determining binding affinity.[6][7]
Principle: This assay measures the ability of a test compound (the pyrazolylpiperidine isomer) to displace a radiolabeled ligand that is known to bind to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
Step-by-Step Protocol:
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.[8]
Assay Setup: In a 96-well filter plate, add the cell membranes, the radiolabeled ligand, and a serial dilution of the pyrazolylpiperidine isomer in a suitable assay buffer.[8]
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.[8]
Filtration and Washing: Stop the incubation by rapid filtration through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[8]
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity in a scintillation counter.[8]
Data Analysis: Determine the concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: A Comparative Analysis
To facilitate a clear and objective comparison of pyrazolylpiperidine isomers, all quantitative data should be summarized in a structured table.
Table 1: Hypothetical Comparative Activity of Pyrazolylpiperidine Isomers against Kinase X
Compound ID
Isomer Type
Structure
Kinase X IC50 (nM)
1a
3-substituted
[Structure of 1a]
50
1b
5-substituted
[Structure of 1b]
500
2a
N-H pyrazole
[Structure of 2a]
100
2b
N-Me pyrazole
[Structure of 2b]
1000
Note: The structures and data in this table are for illustrative purposes only and do not represent actual experimental results.
This tabular format allows for a quick and easy assessment of the relative potencies of the different isomers, guiding the next steps in the drug design and optimization process.
Conclusion: An Isomer-Aware Approach to Drug Discovery
The synthesis and evaluation of pyrazolylpiperidine isomers is not merely an academic exercise but a critical component of a rational and efficient drug discovery campaign. As this guide has demonstrated, subtle changes in the isomeric form of this privileged scaffold can have a profound impact on biological activity. By systematically exploring the regioisomeric and substitution landscape of the pyrazolylpiperidine core and employing rigorous in vitro assays for their characterization, researchers can unlock the full therapeutic potential of this versatile class of molecules. An isomer-aware approach, grounded in a solid understanding of structure-activity relationships and supported by robust experimental data, is paramount to the successful development of novel and effective medicines.
References
ResearchGate. (n.d.). Comparison of approved ALK inhibitors. Retrieved from [Link]
Lacy, R. A. (n.d.). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]
Unlü, S., Banoglu, E., Ito, S., Niiya, T., Eren, G., Okçelik, B., & Sahin, M. F. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 351–361.
De SK, et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Teixidó, J., & Teixidó, C. (2022).
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Semantic Scholar. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-2-(4-Substituted-piperidin-piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-Li-Sun/27538a7c2e36f1c4295e8e89f6e1b714f3e6a25e]([Link]
Zhang, H., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(11), 3328.
Al-Warhi, T., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Helvetica Chimica Acta. Retrieved from [Link]
Navigating the Unseen: A Practical Guide to Safely Handling 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride
For the dedicated researcher in the fast-paced world of drug development, the introduction of novel chemical entities is a daily occurrence. With these new molecules comes the critical responsibility of ensuring the safe...
Author: BenchChem Technical Support Team. Date: February 2026
For the dedicated researcher in the fast-paced world of drug development, the introduction of novel chemical entities is a daily occurrence. With these new molecules comes the critical responsibility of ensuring the safety of the individuals handling them. This guide provides essential, immediate safety and logistical information for the handling of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a heterocyclic amine that, while promising in its research applications, demands a cautious and informed approach to its management in the laboratory.
Hazard Assessment: Understanding the Risk Profile
The primary hazards associated with 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride are inferred from its constituent parts:
Piperidine and its salts: These compounds are known to be toxic if swallowed and can cause severe skin burns and eye damage.[2][3][4] Inhalation of dust or aerosols can also be harmful.[3][5]
Pyrazole Derivatives: This class of compounds exhibits a wide spectrum of biological activities.[1] While some have low toxicity, the potential for potent biological effects necessitates careful handling to avoid unintended exposure.[6][7]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not just recommended, it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride. The following table outlines the minimum required PPE for various laboratory operations.
Operation
Eyes/Face
Hands
Body
Respiratory
Weighing and preparing solutions
Chemical safety goggles and a face shield
Double-gloving with nitrile or neoprene gloves
Fully buttoned lab coat
N95 or higher-rated respirator
Conducting reactions
Chemical safety goggles
Double-gloving with nitrile or neoprene gloves
Chemical-resistant apron over a lab coat
In a certified chemical fume hood
Purification (e.g., chromatography)
Chemical safety goggles
Double-gloving with nitrile or neoprene gloves
Lab coat
In a certified chemical fume hood
Handling dry powder
Chemical safety goggles and a face shield
Double-gloving with nitrile or neoprene gloves
Disposable coveralls over lab attire
N95 or higher-rated respirator
The Rationale Behind the Recommendations:
Eye and Face Protection: The potential for this compound to cause severe eye damage necessitates the use of chemical safety goggles at all times.[4] A face shield provides an additional layer of protection against splashes, especially when handling solutions or the dry powder.
Hand Protection: Double-gloving provides a critical barrier against skin contact. Nitrile or neoprene gloves are recommended for their chemical resistance. It is crucial to change gloves immediately if they become contaminated.
Body Protection: A fully buttoned lab coat is the minimum requirement.[8] For operations with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls should be worn.[9]
Respiratory Protection: Due to the potential for inhalation toxicity, weighing and handling of the dry powder should be performed in a way that minimizes dust generation.[3][5] An N95 or higher-rated respirator is recommended for these tasks. All other operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
Designated Area: Designate a specific area for handling 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, preferably within a chemical fume hood or a powder containment hood.
Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.
Weighing: To minimize dust, use a weighing paper or a tared container. Avoid scooping directly from the main stock bottle.
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation and Reactions
Fume Hood: All work with solutions of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride must be conducted in a certified chemical fume hood.
Adding to Solvent: Add the weighed compound slowly and carefully to the solvent to avoid splashing.
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride and any contaminated materials is essential to protect both personnel and the environment.
Chemical Waste: All excess solid material and solutions containing the compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Materials: All disposable PPE (gloves, aprons, etc.), weighing papers, and cleaning materials that have come into contact with the compound must be placed in a designated hazardous waste container.[2]
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's procedures.
Conclusion: A Culture of Safety
The safe handling of novel compounds like 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a cornerstone of responsible research. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to strict operational and disposal plans, researchers can confidently advance their work while ensuring their own safety and the safety of their colleagues. This guide provides a framework for that safe practice, empowering you to focus on the science with the assurance of a secure laboratory environment.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride.
Caption: PPE selection workflow for handling the target compound.
References
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %. Retrieved from [Link]
de Faria, F. M., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
Islam, M. R., & Muhsin, M. (2007). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Retrieved from [Link]
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
7-SAFETY DATA SHEET. (2023). Piperidine, hydrochloride. Retrieved from [Link]
Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]